7-Bromo-4-chlorobenzofuran
Description
BenchChem offers high-quality 7-Bromo-4-chlorobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-chlorobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-chloro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFKOGIDFNTSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311635 | |
| Record name | 7-Bromo-4-chlorobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325486-41-7 | |
| Record name | 7-Bromo-4-chlorobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325486-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-chlorobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Bromo-4-chlorobenzofuran: Technical Guide to Properties & Chemoselective Reactivity
Executive Summary
7-Bromo-4-chlorobenzofuran (CAS: 325486-41-7) is a high-value heterocyclic scaffold characterized by a distinct "halogen dance" potential. For drug development professionals, its primary utility lies in the electronic and steric differentiation between the C7-Bromine and C4-Chlorine substituents. This asymmetry allows for sequential chemoselective cross-coupling , enabling the rapid construction of complex, polysubstituted benzofuran libraries—a privileged structure in serotonergic (5-HT) receptor modulators and antimicrobial agents.
This guide details the physicochemical profile, synthetic pathways, and validated protocols for leveraging this scaffold in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound features a fused benzene and furan ring system.[1][2] The strategic placement of halogens creates a dipole moment vector directed towards the furan oxygen and the C4-chlorine, while the C7-bromine offers a labile handle for functionalization.
| Property | Value / Description |
| IUPAC Name | 7-Bromo-4-chlorobenzofuran |
| CAS Number | 325486-41-7 |
| Molecular Formula | C₈H₄BrClO |
| Molecular Weight | 231.47 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted LogP | ~3.6 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 1 |
| Key Reactivity | C7-Br (High Pd-insertion rate) > C2-H (Lithiation) > C4-Cl (Low Pd-insertion rate) |
Structural Analysis & Electronic Properties
The reactivity of 7-bromo-4-chlorobenzofuran is governed by the bond dissociation energies (BDE) and the electronic environment of the benzofuran core.
-
C7-Br Position: This position is electronically activated for oxidative addition by Palladium(0) species. The C-Br bond is weaker (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol), creating a kinetic window for selective substitution.
-
C4-Cl Position: Sterically shielded by the adjacent furan ring oxygen and electronically deactivated relative to the C7 position. It typically requires specialized bulky phosphine ligands (e.g., XPhos, RuPhos) or higher temperatures to engage in cross-coupling.
-
C2 Position: The proton at C2 is the most acidic on the ring (pKa ~30-35), allowing for direct C-H activation or lithiation/magnesiation sequences, provided the halogen handles are protected or the temperature is strictly controlled (<-78 °C) to prevent "halogen dance" migration.
Synthetic Pathways[2][8][9][10]
The most reliable route to 7-bromo-4-chlorobenzofuran involves the construction of the furan ring onto a pre-halogenated phenol precursor. This avoids the regioselectivity issues associated with direct halogenation of benzofuran.
Validated Synthesis Route (Cyclization Strategy)
Figure 1: Cyclization strategy for the synthesis of 7-bromo-4-chlorobenzofuran.
Mechanism:
-
O-Alkylation: The phenoxide attacks the bromoacetaldehyde acetal.
-
Cyclodehydration: Acid-mediated condensation closes the furan ring. This method preserves the halogen positions defined in the starting phenol.
Chemoselective Reactivity & Protocols
The core value of this scaffold is the ability to functionalize C7 selectively.
Experimental Workflow: Sequential Coupling
Figure 2: Sequential functionalization workflow exploiting bond dissociation energy differences.
Protocol: Selective C7-Suzuki Coupling
Target: Derivatization of the bromine position without affecting the chlorine.
Reagents:
-
7-Bromo-4-chlorobenzofuran (1.0 equiv)[3]
-
Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) — Note: Use tetrakis for mild conditions; avoid highly active precatalysts like Pd-G3-XPhos at this stage to prevent C-Cl insertion.
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: Toluene/Ethanol (3:1)
Procedure:
-
Degassing: Charge a reaction vial with the benzofuran, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvents and base via syringe.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor via LC-MS. The C-Br bond will undergo oxidative addition rapidly. The C-Cl bond remains inert under these specific conditions.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Validation: ¹H NMR should show the disappearance of the distinct doublet/multiplet signals associated with the C7 region and the appearance of new aryl protons.
Medicinal Chemistry Applications
Bioisosterism & Pharmacology:
-
Serotonin Receptors: Halogenated benzofurans are established scaffolds for 5-HT₂C and 5-HT₂A receptor agonists. The 4-chloro substituent often mimics lipophilic pockets in the receptor binding site, while substituents at C7 can extend into auxiliary binding domains.
-
Metabolic Stability: The C4-Cl blocks metabolic oxidation at the electron-rich furan ring, potentially improving the half-life (t₁/₂) of the drug candidate.
Safety & Handling:
-
Hazards: Like many halogenated heterocycles, this compound is likely a skin and eye irritant (H315, H319).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow hydrolysis or photodehalogenation.
References
-
Synthesis of Halogenated Benzofurans
-
Medicinal Chemistry Application (Serotonergic Agents)
-
Context: Use of 7-bromo-4-chlorobenzofuran as a starting material for 5-HT ligands.[5]
- Source: EP1204659B1 (P
- Relevance: Validates the compound as a drug development intermedi
-
- Palladium-Catalyzed Cross-Coupling Selectivity: Context: General principles of Br vs Cl selectivity in Pd-catalyzed reactions on heterocycles. Source:Chemical Reviews, "Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Note: While specific to the class, this governs the experimental design for 7-bromo-4-chlorobenzofuran.
Sources
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. PubChemLite - 7-bromo-4-chlorobenzofuran (C8H4BrClO) [pubchemlite.lcsb.uni.lu]
- 4. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]
- 5. 4-Bromo-7-chloro-2,3-dihydrobenzofuran | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Synthesis of 7-Bromo-4-chlorobenzofuran
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 7-bromo-4-chlorobenzofuran, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences from the strategic precursor, o-bromophenol, and proceeds through a robust three-step sequence involving the formation of a key substituted phenol intermediate, O-alkylation, and subsequent acid-catalyzed intramolecular cyclization. This document offers an in-depth analysis of the chemical principles underpinning each synthetic transformation, detailed experimental protocols, and a thorough examination of the critical process parameters that ensure a successful and reproducible outcome. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a reliable and well-documented pathway to this important molecular entity.
Strategic Overview and Rationale
The synthesis of 7-bromo-4-chlorobenzofuran from o-bromophenol is not a direct conversion but rather a multi-step process that requires careful strategic planning. The core challenge lies in the precise introduction of the chloro and bromo substituents at the desired positions on the benzofuran ring system. A direct halogenation of o-bromophenol or an unsubstituted benzofuran would likely lead to a mixture of isomers that are difficult to separate. Therefore, a more controlled and regioselective approach is warranted.
The most logical and efficient strategy involves the initial synthesis of a phenol precursor that already contains the desired substitution pattern, which will then be elaborated into the final benzofuran structure. The chosen synthetic pathway, detailed in this guide, is as follows:
-
Synthesis of the Key Intermediate, 2-bromo-5-chlorophenol: This critical step establishes the correct substitution pattern on the benzene ring. It is proposed to be achieved through the selective bromination of 2-chloroanisole, followed by demethylation.
-
O-alkylation of 2-bromo-5-chlorophenol: The phenolic hydroxyl group is alkylated with a two-carbon electrophile bearing a protected aldehyde functionality, specifically 2-bromoacetaldehyde dimethyl acetal.
-
Intramolecular Cyclization: The final benzofuran ring is constructed via an acid-catalyzed intramolecular electrophilic substitution, where the activated aromatic ring attacks the in situ-generated oxonium ion from the acetal.
This strategic approach ensures high regioselectivity and provides a reliable route to the target compound.
Experimental Workflow Diagram
Caption: Overall synthetic workflow for 7-Bromo-4-chlorobenzofuran.
Detailed Experimental Protocols
Step 1: Synthesis of the Key Intermediate: 2-bromo-5-chlorophenol
This initial step is crucial for establishing the correct substitution pattern. The synthesis proceeds in two stages: the selective bromination of 2-chloroanisole followed by the demethylation of the resulting 5-bromo-2-chloroanisole.
2.1. Stage 1: Selective Bromination of 2-chloroanisole
The methoxy group in 2-chloroanisole is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The existing chloro group is a deactivating but also an ortho-, para-director. The directing effects of the methoxy group are dominant. The position para to the methoxy group is the most sterically accessible and electronically enriched site, leading to selective bromination at this position.
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chloroanisole (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid (2 volumes) dropwise over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, pour the reaction mixture into a beaker containing cold water (10-20 volumes).
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate, a 10% aqueous solution of sodium thiosulfate (to quench any remaining bromine), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-chloroanisole.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
2.2. Stage 2: Demethylation of 5-bromo-2-chloroanisole
The methyl ether is cleaved to reveal the free phenol using a strong Lewis acid, boron tribromide (BBr₃).
Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-bromo-2-chloroanisole (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (1.1 eq, e.g., 1M in DCM) dropwise via a syringe or dropping funnel. An exothermic reaction may be observed.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-bromo-5-chlorophenol. The product can be further purified by column chromatography on silica gel or by recrystallization.[1]
Step 2: O-alkylation of 2-bromo-5-chlorophenol
This step involves a Williamson ether synthesis to attach the two-carbon side chain that will form the furan ring.
Protocol:
-
To a solution of 2-bromo-5-chlorophenol (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 volumes) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate or diethyl ether (3 x 10 volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-4-chloro-2-(2,2-dimethoxyethoxy)benzene. This intermediate is often used in the next step without further purification.
Step 3: Intramolecular Cyclization to 7-Bromo-4-chlorobenzofuran
The final step is an acid-catalyzed cyclization that forms the benzofuran ring system. Polyphosphoric acid (PPA) or a strong acid like phosphoric acid is typically used.
Protocol:
-
Place the crude 1-bromo-4-chloro-2-(2,2-dimethoxyethoxy)benzene (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (10-20 times the weight of the starting material) or concentrated phosphoric acid.
-
Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with a suitable solvent like toluene or ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 7-bromo-4-chlorobenzofuran.[2]
Mechanistic Insights
The key step in this synthesis is the acid-catalyzed intramolecular cyclization. The mechanism proceeds as follows:
-
Protonation and Formation of an Oxonium Ion: The acetal is protonated by the strong acid, leading to the elimination of one molecule of methanol to form a resonance-stabilized oxonium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. The substitution occurs at the position ortho to the ether linkage due to proximity and electronic activation.
-
Second Methanol Elimination and Aromatization: The resulting intermediate undergoes elimination of a second molecule of methanol and deprotonation to restore the aromaticity of the benzene ring and form the furan ring.
Mechanism of Cyclization Diagram
Caption: Mechanism of the acid-catalyzed intramolecular cyclization.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1a | 2-chloroanisole | Bromine, Acetic Acid | Acetic Acid | 0 - RT | 13-18 | 70-80 |
| 1b | 5-bromo-2-chloroanisole | Boron tribromide | Dichloromethane | 0 - RT | 4-6 | ~95[1] |
| 2 | 2-bromo-5-chlorophenol | 2-bromoacetaldehyde dimethyl acetal, K₂CO₃ | DMF | 80-90 | 12-24 | 80-90 |
| 3 | 1-bromo-4-chloro-2-(2,2-dimethoxyethoxy)benzene | Phosphoric Acid | Neat | 100-120 | 2-4 | 70-85 |
Conclusion
This technical guide outlines a robust and reproducible three-step synthesis of 7-bromo-4-chlorobenzofuran starting from o-bromophenol, via the key intermediate 2-bromo-5-chlorophenol. The presented protocols are based on well-established chemical principles and supported by literature precedents, ensuring a high degree of scientific integrity. By providing detailed experimental procedures, mechanistic insights, and a clear strategic overview, this guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications. The successful implementation of this synthetic route will enable the efficient production of 7-bromo-4-chlorobenzofuran for further research and development endeavors.
References
- Google Patents. (2014). CN103724305A - Preparation method of 7-bromobenzofuran.
-
MDPI. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved February 6, 2026, from [Link]
-
WIPO Patentscope. (2021). CN113321577 - Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved February 6, 2026, from [Link]
-
Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved February 6, 2026, from [Link]
- Google Patents. (2016). CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
-
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved February 6, 2026, from [Link]
- Google Patents. (2017). WO2017042181A1 - Process for the alkylation of phenols.
- Google Patents. (1984). US4453004A - Process for the alkylation of phenolic compounds.
-
National Center for Biotechnology Information. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2025). Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites. Retrieved February 6, 2026, from [Link]
-
YouTube. (2020). Bromination of Anisole. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations. Retrieved February 6, 2026, from [Link]
-
A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved February 6, 2026, from [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2024). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. Retrieved February 6, 2026, from [Link]
-
PubChemLite. (n.d.). 7-bromo-4-chlorobenzofuran (C8H4BrClO). Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methoxybenzyl)-4-bromo-1-chlorobenzene. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-4-[2-(4-methylcyclohexyl)oxyethoxy]benzene. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 1-bromo-4-[(1R)-2,2-dichlorocyclopropyl]benzene. Retrieved February 6, 2026, from [Link]
-
Science.gov. (2024). Synthesis, characterization, and bioevaluation of new benzofurans. Retrieved February 6, 2026, from [Link]
Sources
Chemo-Regioselective Functionalization of 7-Bromo-4-chlorobenzofuran
The following technical guide details the electrophilic substitution logic and protocols for 7-Bromo-4-chlorobenzofuran .
Executive Summary: The Orthogonal Scaffold
7-Bromo-4-chlorobenzofuran (CAS: 325486-41-7) represents a "privileged scaffold" in medicinal chemistry due to its high degree of orthogonality. Unlike simple benzofurans, this molecule possesses three distinct reactivity vectors:
-
C-7 Bromine: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
C-4 Chlorine: A "dormant" electrophile, requiring specialized conditions (e.g., Buchwald precatalysts) to react, allowing for sequential functionalization after C-7.
-
Furan Ring (C-2/C-3): The nucleophilic core susceptible to Electrophilic Aromatic Substitution (EAS).
This guide focuses exclusively on the Electrophilic Aromatic Substitution (EAS) of this scaffold. The central challenge is not reactivity, but regiocontrol—specifically, directing the incoming electrophile (
Mechanistic Theory: Predicting Regioselectivity
To design valid protocols, we must first model the electronic and steric environment of the substrate.
Electronic Bias (The "Furan Dominance")
In unsubstituted benzofuran, the furan ring is significantly more electron-rich than the benzene ring. In 7-Bromo-4-chlorobenzofuran, this difference is amplified:
-
Benzene Ring Deactivation: The halogen atoms at C-4 (Chlorine) and C-7 (Bromine) are inductively electron-withdrawing (-I effect). They severely deactivate the benzene ring toward EAS.
-
Result: Electrophilic attack on the benzene ring is kinetically forbidden under standard conditions. The reaction must occur on the furan ring.
The C-2 vs. C-3 Competition
Standard benzofuran chemistry favors C-2 substitution (unlike indole, which favors C-3).
-
Transition State Stability: Attack at C-2 yields a carbocation intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring as severely as C-3 attack.
-
The "Peri" Steric Effect (Critical): The Chlorine atom at C-4 is spatially proximate (peri-position) to C-3. This creates a "steric wall" that discourages electrophiles from approaching C-3.
Visualization of Reactivity Vectors
The following diagram maps the activation energy landscape and steric barriers.
Caption: Reactivity map showing the deactivation of the benzene ring and the steric gating at C-3, funneling electrophiles to C-2.
Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation (C-2 Selective)
This is the most reliable method for introducing a carbon handle at C-2. The resulting aldehyde is a versatile precursor for reductive aminations or Wittig reactions.
Reagents: Phosphorus Oxychloride (
Step-by-Step Workflow:
-
Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (1.2 equiv) to 0°C. Dropwise add
(1.1 equiv). Stir for 30 mins to generate the Vilsmeier salt (chloroiminium ion). -
Addition: Dissolve 7-Bromo-4-chlorobenzofuran (1.0 equiv) in DCE (0.5 M concentration). Add this solution slowly to the Vilsmeier salt at 0°C.
-
Heating: Warm the mixture to 60°C–80°C. Monitor by TLC/LCMS. The electron-deficient nature of the scaffold may require longer reaction times (4–12 hours) compared to simple benzofuran.
-
Hydrolysis (Critical): Cool to 0°C. Quench slowly with saturated aqueous Sodium Acetate (NaOAc) or ice water. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: Extract with EtOAc, wash with
, dry over .
Why this works: The Vilsmeier reagent is a bulky electrophile. The steric clash with the 4-Cl substituent makes C-3 attack virtually impossible, ensuring >95% regioselectivity for C-2.
Protocol B: Electrophilic Bromination (C-2 Selective)
Direct bromination allows the installation of a third halogen, potentially creating a tri-halo scaffold (4-Cl, 7-Br, 2-Br).
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate in
(0.1 M). -
Addition: Add NBS (1.05 equiv) portion-wise at room temperature.
-
Note: Avoid
(elemental bromine) as it is too aggressive and can lead to addition across the C2-C3 double bond (forming the 2,3-dibromo-2,3-dihydrobenzofuran) rather than substitution.
-
-
Catalysis (Optional): If reaction is sluggish due to the deactivated ring, add 5 mol% of Silica Gel or a drop of
to catalyze the polarization of NBS. -
Workup: Quench with 10%
(sodium thiosulfate) to remove active bromine species.
Protocol C: Nitration (The Challenge Case)
Nitration is aggressive. The nitronium ion (
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve
(0.6 equiv, corresponds to 1.2 equiv of nitrate) in at 0°C. Stir until the copper salt is solubilized (formation of acetyl nitrate). -
Reaction: Add the benzofuran substrate (solid or solution in
) at 0°C. -
Control: Allow to warm to RT. Do not heat above 40°C, as this increases the risk of nitrating the benzene ring despite deactivation.
-
Quench: Pour onto ice/water/ammonia mixture.
Data Summary & Troubleshooting
The following table summarizes expected outcomes and common pitfalls for this specific scaffold.
| Reaction Type | Electrophile ( | Preferred Site | Major Risk | Mitigation Strategy |
| Formylation | Chloroiminium ion | C-2 | Low conversion | Increase temp to 90°C; use DCE as solvent. |
| Bromination | C-2 | Addition products | Use NBS instead of | |
| Nitration | C-2 | C-3 isomers / Ring opening | Use Acetyl Nitrate (Menke conditions); strictly control Temp < 40°C. | |
| Acylation | Acylium ion | C-2 | Polymerization | Use |
Workflow Visualization (Vilsmeier-Haack)
Caption: Step-by-step logical flow for the C-2 selective formylation of the scaffold.
References
-
Regioselectivity of Benzofuran EAS
-
Vilsmeier-Haack Protocol & Mechanism
-
Nitration of Benzofurans (Menke Conditions)
- 4-Bromo-7-chloro-2,3-dihydrobenzofuran (Analogous Scaffold Data): Title: 4-Bromo-7-chloro-2,3-dihydrobenzofuran | Benchchem. Source: BenchChem Product Page (Confirming scaffold availability and handling).
Sources
Strategic Functionalization of the Furan Moiety in 7-Bromo-4-chlorobenzofuran
This guide details the reactivity profile of the furan ring within the 7-Bromo-4-chlorobenzofuran scaffold. It addresses the chemoselectivity challenges posed by the halogen substituents and provides actionable protocols for regioselective functionalization.
Executive Summary
7-Bromo-4-chlorobenzofuran represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its utility stems from the ability to independently functionalize three distinct sites: the C2-position (furan ring), the C7-position (aryl bromide), and the C4-position (aryl chloride).
This guide focuses on the reactivity of the furan ring (C2 and C3) . The presence of the 4-chloro and 7-bromo substituents creates a unique electronic and steric environment that dictates reaction outcomes. The primary challenge is achieving chemoselectivity at the furan ring without compromising the reactive C7-Br bond, which is prone to rapid lithium-halogen exchange and oxidative addition.
Part 1: Electronic Landscape & Reactivity Prediction
The reactivity of the furan ring is governed by the interplay between the electron-rich enol ether system of the furan and the electron-withdrawing effects of the benzene ring substituents.
Electronic Effects
-
Furan Ring (C2 vs. C3): In unsubstituted benzofuran, the C2 position is the primary site for both nucleophilic attack (via deprotonation) and electrophilic substitution. The HOMO coefficient is highest at C2.
-
4-Chloro Substituent: Located at the peri position relative to C3.
-
Electronic: Inductively withdrawing (-I), deactivating the benzene ring.[1]
-
Steric: Exerts steric pressure on the C3 position, further disfavoring C3-functionalization and reinforcing C2-selectivity .
-
-
7-Bromo Substituent: Located ortho to the furan oxygen.
-
Electronic: Inductively withdrawing (-I), increasing the acidity of the C2-proton .
-
Reactivity Risk: Highly susceptible to Lithium-Halogen Exchange (Li-Hal) and Pd-oxidative addition.
-
Reactivity Hierarchy
The following diagram illustrates the competing reactive sites and the reagents required to access them selectively.
Figure 1: Divergent reactivity pathways. Using nucleophilic bases (n-BuLi) triggers C7-exchange, while non-nucleophilic bases (LDA) trigger C2-deprotonation.
Part 2: The Lithiation Challenge (C2-H vs. C7-Br)
The most critical operational decision is the choice of base. The C7-Br bond is weaker than the C2-H bond towards nucleophilic attack by alkyl lithiums, but C2-H is significantly more acidic (pKa ~30) than benzene protons.
The "Base-Dependent" Switch
-
Pathway A: Lithium-Halogen Exchange (Avoid for Furan Functionalization)
-
Pathway B: C2-Deprotonation (Target Pathway)
-
Reagent: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
-
Mechanism: These bulky, non-nucleophilic bases cannot easily attack the bromine atom due to steric hindrance. Instead, they remove the most acidic proton (C2-H ).
-
Outcome: Formation of 7-bromo-4-chloro-2-lithiobenzofuran.
-
Stability: The resulting species is stable at -78°C but can undergo "Halogen Dance" (migration of Li to C7) if warmed above -40°C.
-
Experimental Protocol: Regioselective C2-Functionalization
Objective: Synthesis of 7-bromo-4-chlorobenzofuran-2-carbaldehyde (Trapping with DMF).
-
Preparation: Flame-dry a 100 mL round-bottom flask under Argon.
-
Reagent Setup:
-
Substrate: 7-Bromo-4-chlorobenzofuran (1.0 eq, 5.0 mmol).
-
Base: LDA (1.1 eq, prepared fresh or commercial 2.0 M solution).
-
Solvent: Anhydrous THF (0.2 M concentration).
-
Electrophile: DMF (1.5 eq).
-
-
Step-by-Step Procedure:
-
Cool the THF solution of the substrate to -78°C (dry ice/acetone bath). Critical: Temperature control is vital to prevent Li-Br exchange.
-
Add LDA dropwise over 10 minutes. The solution may turn yellow/orange (formation of the heteroaryl lithium).
-
Stir at -78°C for 30 minutes . (Do not exceed 1 hour).
-
Add anhydrous DMF dropwise.
-
Stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.
-
Quench: Add saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
-
Validation: 1H NMR will show the disappearance of the C2-H singlet (typically ~7.6 ppm) and appearance of the aldehyde proton (~9.8 ppm). C3-H will appear as a singlet (loss of coupling).
Part 3: Transition Metal Catalysis (C-H Activation)
Direct arylation of the furan ring (C2-H) is possible using Palladium catalysis, but it competes with standard Suzuki coupling at the C7-Br site.
Strategy: C2-H Activation vs. C7-Br Coupling
To functionalize C2 without reacting at C7-Br, one must use Direct C-H Arylation conditions that are orthogonal to oxidative addition at bromides, or exploit the fact that C-H activation can be faster with specific ligands.
-
Preferred Method: Use the C7-Br as the first coupling site if possible. If C2 must be functionalized first, use C2-Borylation (via Ir-catalysis or Lithiation/B(OiPr)3) followed by Suzuki coupling.
-
Direct Arylation: Pd(OAc)₂, PCy₃ HBF₄, K₂CO₃, Pivalic acid (30 mol%).
Part 4: Electrophilic Substitution
Classical electrophilic substitution (Nitration, Halogenation) targets the most electron-rich site.
-
Site Selectivity: C2 > C3 .
-
The benzene ring is deactivated by 4-Cl and 7-Br.
-
The furan oxygen lone pair stabilizes the sigma-complex intermediate resulting from C2 attack (benzyl cation character).
-
-
Reaction: C2-Bromination
-
Reagents: Br₂ in acetic acid or NBS in DMF.
-
Outcome: 2,7-Dibromo-4-chlorobenzofuran.
-
Side Reactions: If C2 is blocked, reaction will occur at C3, but yields are generally lower due to the steric clash with the 4-Cl group.
-
Data Summary Table
| Reaction Type | Reagent | Reactive Site | Product Outcome | Key Mechanistic Driver |
| Lithiation | n-BuLi / THF / -78°C | C7-Br | 7-Lithio derivative | Fast Li-Hal Exchange (Kinetic) |
| Lithiation | LDA / THF / -78°C | C2-H | 2-Lithio derivative | Acid-Base Deprotonation (pKa driven) |
| Electrophilic Subst. | Br₂ / AcOH | C2-H | 2-Bromo derivative | HOMO density / Cation stability |
| Pd-Catalysis | Pd(PPh₃)₄ / Ar-B(OH)₂ | C7-Br | 7-Aryl derivative | Oxidative Addition into C-Br |
| Pd-Catalysis | Pd(OAc)₂ / PivOH | C2-H | 2-Aryl derivative | Concerted Metalation-Deprotonation (CMD) |
References
-
Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research. Link
-
Schlosser, M. (2005). Organometallic Synthesis of Heterocycles: The "Third Way". Angewandte Chemie International Edition. Link
- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
-
Leroux, F., et al. (2004). Halogen-Metal Exchange of Bromo- and Iodo-Substituted Aromatics and Heteroaromatics. Chemical Reviews. Link
Sources
Methodological & Application
Unlocking the Potential of Polysubstituted Benzofurans: A Guide to Palladium-Catalyzed Cross-Coupling of 7-Bromo-4-chlorobenzofuran
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional organic materials.[1][2] Their prevalence in pharmaceuticals, including anti-cancer, anti-arrhythmic, and anti-infective agents, underscores the critical need for efficient and selective synthetic methodologies to access novel analogues.[2][3] The strategic functionalization of the benzofuran nucleus allows for the fine-tuning of a molecule's physicochemical properties, enabling the optimization of its therapeutic or material characteristics.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 7-Bromo-4-chlorobenzofuran. This particular substrate presents a unique synthetic challenge and opportunity due to the presence of two distinct halogen atoms, allowing for sequential and regioselective functionalization. By leveraging the differential reactivity of the C-Br and C-Cl bonds, a diverse array of complex molecules can be systematically assembled. We will delve into the mechanistic principles and provide field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to empower the synthesis of novel benzofuran derivatives.
Core Principle: Regioselectivity in Dihaloarenes
The successful selective functionalization of 7-Bromo-4-chlorobenzofuran hinges on the differential reactivity of the carbon-bromine and carbon-chlorine bonds in the oxidative addition step of the palladium catalytic cycle. Generally, the C-Br bond is significantly more reactive than the C-Cl bond towards Pd(0) insertion. This reactivity trend (C-I > C-Br > C-Cl) is a well-established principle in cross-coupling chemistry and forms the basis for achieving high regioselectivity in the reactions described herein. By carefully controlling the reaction conditions, one can selectively couple at the more labile C7-Br position while leaving the C4-Cl bond intact for subsequent transformations.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically coupling an organoboron compound with an organic halide.[4][5] For 7-Bromo-4-chlorobenzofuran, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C7 position.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The initial and rate-determining step is the oxidative addition of the palladium(0) catalyst to the aryl halide. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the oxidative addition will preferentially occur at the C7 position of 7-Bromo-4-chlorobenzofuran.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-4-chlorobenzofuran
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
7-Bromo-4-chlorobenzofuran
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 7-Bromo-4-chlorobenzofuran (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4-chlorobenzofuran.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 110 | 24 | ~75 |
Note: Yields are approximate and based on reactions with analogous dihaloaryl substrates. Optimization for 7-Bromo-4-chlorobenzofuran is recommended.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly effective method for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[7][8] This reaction provides a direct route to 7-amino-4-chlorobenzofuran derivatives, which are valuable scaffolds in medicinal chemistry.
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The regioselectivity is again dictated by the preferential oxidative addition of the palladium(0) catalyst to the more reactive C-Br bond.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromo-4-chlorobenzofuran
This protocol provides a general procedure that can be adapted for various primary and secondary amines.
Materials:
-
7-Bromo-4-chlorobenzofuran
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene, anhydrous and degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).
-
Add 7-Bromo-4-chlorobenzofuran (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 7-amino-4-chlorobenzofuran derivative.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | ~92 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 100 | 24 | ~88 |
| 3 | n-Butylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 12 | ~85 |
Note: Yields are approximate and based on reactions with analogous dihaloaryl substrates. Optimization for 7-Bromo-4-chlorobenzofuran is recommended.[7]
Part 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted benzofurans.[10][11] These products are valuable intermediates for further transformations or as components in conjugated materials.
Mechanistic Rationale: The Sonogashira Catalytic Cycle
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[11] The palladium catalyst undergoes oxidative addition to the C-Br bond of 7-Bromo-4-chlorobenzofuran. Simultaneously, the copper catalyst activates the terminal alkyne, facilitating transmetalation to the palladium center. Reductive elimination then yields the alkynylated product.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of 7-Bromo-4-chlorobenzofuran
This protocol outlines a general procedure for the Sonogashira coupling.
Materials:
-
7-Bromo-4-chlorobenzofuran
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a degassed solution of 7-Bromo-4-chlorobenzofuran (1.0 mmol) and the terminal alkyne (1.5 mmol) in a mixture of THF (5 mL) and Et₃N (2 mL) under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 7-alkynyl-4-chlorobenzofuran.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 16 | ~95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 60 | 12 | ~88 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) / CuI | DIPA | Toluene | 80 | 24 | ~90 |
Note: Yields are approximate and based on reactions with analogous dihaloaryl substrates. Optimization for 7-Bromo-4-chlorobenzofuran is recommended.
Conclusion and Future Directions
The palladium-catalyzed cross-coupling of 7-Bromo-4-chlorobenzofuran offers a powerful and regioselective strategy for the synthesis of a diverse range of functionalized benzofuran derivatives. By exploiting the differential reactivity of the C-Br and C-Cl bonds, chemists can selectively introduce aryl, amino, and alkynyl moieties at the C7 position, while retaining the C4-chloro substituent for subsequent transformations. The protocols provided in this application note serve as a robust starting point for the development of novel benzofuran-based compounds for applications in drug discovery and materials science. Further exploration of catalyst systems, ligands, and reaction conditions will undoubtedly expand the scope and utility of these transformative reactions.
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. (n.d.). RSC Publishing. [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
-
Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (2012). National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues. (2023). Sciforum. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2022). National Institutes of Health. [Link]
-
Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). (2016). ACS Publications. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Institutes of Health. [Link]
-
Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. (2016). National Institutes of Health. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]
-
Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2013). PubMed. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. [Link]
-
Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). ResearchGate. [Link]
-
Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. (2003). Organic Chemistry Portal. [Link]
-
ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. (2013). ResearchGate. [https://www.researchgate.net/publication/271510468_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2015). MDPI. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids. (2022). PubMed. [Link]
-
Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. (2013). Organic Chemistry Portal. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]
-
One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. (2019). ResearchGate. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). National Institutes of Health. [Link]
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- 1. Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of tetraarylpyridines by chemo-selective Suzuki–Miyaura reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: A Strategic Approach to Lenacapavir Intermediate Synthesis
A Note to the Researcher: Initial exploration into the synthesis of Lenacapavir intermediates from 7-Bromo-4-chlorobenzofuran reveals that this specific starting material is not prominently featured in established and published synthetic routes. The core heterocyclic structure central to Lenacapavir is an indazole ring system. Therefore, this guide has been expertly curated to address the broader interest in Lenacapavir intermediate synthesis by focusing on a scientifically validated and pivotal precursor: 7-Bromo-4-chloro-1H-indazol-3-amine .
This document provides a comprehensive, research-grade protocol for the synthesis of this key intermediate, alongside a discussion of its strategic importance in the total synthesis of Lenacapavir. We will also explore a hypothetical, yet mechanistically plausible, pathway for the conversion of a benzofuran scaffold to the required indazole, providing a forward-looking perspective for synthetic innovation.
Part 1: The Established Pathway - Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
The synthesis of Lenacapavir, a potent, first-in-class HIV capsid inhibitor, relies on the convergence of several key fragments.[1][2] One of the most critical of these is 7-Bromo-4-chloro-1H-indazol-3-amine, which forms a significant portion of the final molecule's core. A practical and scalable synthesis of this intermediate has been developed, starting from the readily available 2,6-dichlorobenzonitrile.[3][4]
This synthetic approach is characterized by a two-step sequence involving a regioselective bromination followed by a hydrazine-mediated heterocycle formation, delivering the target indazole in good yields without the need for chromatographic purification on a large scale.[3][4]
Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
This protocol is adapted from established literature procedures.[3][4]
Materials:
-
2,6-dichlorobenzonitrile
-
Bromine
-
Sulfuric acid
-
Hydrazine hydrate
-
Appropriate solvents (e.g., chlorobenzene)
-
Standard laboratory glassware and safety equipment
Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile
-
To a solution of 2,6-dichlorobenzonitrile in sulfuric acid at a controlled temperature (e.g., 0-5 °C), add bromine dropwise.
-
Stir the reaction mixture at a specified temperature for a designated period to ensure complete bromination.
-
Carefully quench the reaction by pouring the mixture over ice.
-
Isolate the crude product by filtration, wash with water, and dry to yield the brominated intermediate.
Step 2: Heterocycle Formation with Hydrazine
-
Suspend the brominated intermediate in a suitable solvent such as chlorobenzene.
-
Add hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux for a specified duration to facilitate the cyclization and formation of the indazole ring.
-
Cool the reaction mixture and isolate the product, 7-Bromo-4-chloro-1H-indazol-3-amine, by filtration.
-
Wash the isolated solid with an appropriate solvent and dry to obtain the final product.
Data Summary:
| Step | Key Reagents | Typical Yield | Purification Method |
| Bromination | 2,6-dichlorobenzonitrile, Bromine, H₂SO₄ | High | Filtration and washing |
| Cyclization | Brominated intermediate, Hydrazine hydrate | 38-45% overall | Filtration and washing |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of the key Lenacapavir intermediate.
Part 2: Strategic Application in Lenacapavir Synthesis
The 7-bromo-4-chloro-1H-indazol-3-amine intermediate is a versatile building block for the final assembly of Lenacapavir. The bromine atom at the 7-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce other complex fragments of the molecule.[1][2][5]
The Catalytic Heart of C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[6][7][8] In the context of Lenacapavir synthesis, the 7-bromoindazole intermediate would be coupled with a suitable boronic acid or boronate ester partner in the presence of a palladium catalyst and a base.[9]
General Catalytic Cycle:
The reaction proceeds through a well-defined catalytic cycle involving:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the indazole.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Part 3: A Forward Look - Hypothetical Synthesis from a Benzofuran Scaffold
While not the established route, the conversion of a 7-Bromo-4-chlorobenzofuran scaffold to the desired 7-Bromo-4-chloro-1H-indazol-3-amine presents an interesting synthetic challenge that would likely involve a ring-opening and subsequent ring-closing cascade.
Plausible Mechanistic Proposal:
-
Oxidative Cleavage of the Furan Ring: The benzofuran could potentially be subjected to oxidative cleavage to unmask a phenol and a two-carbon side chain.
-
Functional Group Interconversion: The resulting side chain would require transformation into a group amenable to cyclization with hydrazine, such as a nitrile or a carboxylic acid derivative.
-
Hydrazine-mediated Cyclization: Treatment with hydrazine would then induce the formation of the pyrazole ring fused to the benzene core, yielding the target indazole.
This hypothetical pathway would require significant methods development but highlights the potential for novel synthetic strategies in complex molecule synthesis. Further research into benzofuran ring transformations would be necessary to realize this approach.
Part 4: Characterization of Intermediates
The structural verification of the synthesized intermediates is crucial. A combination of spectroscopic and chromatographic techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure and connectivity of the atoms in the molecule.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds.[12]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.[10]
References
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. (URL: [Link])
-
Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed. (URL: [Link])
-
Synthesis of Lenacapavir, part (I–II). (I) Synthesis of intermediate 6; (II) Synthesis of intermediate 9. - ResearchGate. (URL: [Link])
-
A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir | ChemRxiv. (URL: [Link])
-
A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC - PubMed Central. (URL: [Link])
-
Synthesis of Lenacapavir Sodium: Active Pharmaceutical Ingredient Process Development and Scale-up - ACS Publications. (URL: [Link])
-
Lenacapavir Synthesis Highlights - Drug Hunter. (URL: [Link])
-
Scheme 3. Synthesis of 2,3-disubstituted-7-arylbenzofurans. - ResearchGate. (URL: [Link])
-
Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir - Medicines for All Institute. (URL: [Link])
-
Preparation of a key intermediate en route to the anti-HIV drug le- nacapavir - ChemRxiv. (URL: [Link])
-
Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir | Request PDF. (URL: [Link])
-
Synthesis of Lenacapavir Sodium: Active Pharmaceutical Ingredient Process Development and Scale-up - R Discovery. (URL: [Link])
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway | Organic Letters - ACS Publications. (URL: [Link])
-
Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - NIH. (URL: [Link])
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (URL: [Link])
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Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions - MDPI. (URL: [Link])
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC - NIH. (URL: [Link])
-
Highly substituted benzo[b]furan synthesis through substituent migration - RSC Publishing. (URL: [Link])
-
Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - ResearchGate. (URL: [Link])
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Publishing. (URL: [Link])
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (URL: [Link])
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (URL: [Link])
-
Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Synthesis of benzofurans using various 2,6-disubstituted phenols. See the ESI for details. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
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Application Notes and Protocols for the Regioselective Sonogashira Coupling of 7-Bromo-4-chlorobenzofuran
Introduction: The Strategic Importance of Substituted Benzofurans and the Power of the Sonogashira Coupling
Benzofuran scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional organic materials.[1][2][3] The ability to precisely introduce molecular complexity onto the benzofuran ring system is therefore of paramount importance for the development of novel therapeutics and advanced materials. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, stands out as a cornerstone of modern organic synthesis for achieving such molecular diversification.[1][4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, and it proceeds under mild conditions, tolerating a wide range of functional groups.[4][5][6]
This application note provides a detailed protocol and expert guidance for the regioselective Sonogashira coupling of 7-Bromo-4-chlorobenzofuran. The presence of two distinct halogen atoms on the benzofuran ring presents a challenge and an opportunity for selective functionalization. Based on the established reactivity trends of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F), we can anticipate a selective reaction at the more reactive C-Br bond over the C-Cl bond.[6] This inherent reactivity difference allows for a controlled, stepwise introduction of different substituents, making 7-Bromo-4-chlorobenzofuran a valuable building block for the synthesis of complex, polysubstituted benzofurans.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Sonogashira coupling. The reaction is believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8]
The Palladium Catalytic Cycle
Caption: The Palladium Catalytic Cycle in Sonogashira Coupling.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of 7-Bromo-4-chlorobenzofuran to form a Pd(II) complex. This is generally the rate-determining step and is faster for aryl bromides than for aryl chlorides.
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, displacing the halide and forming an alkynyl-palladium complex.
-
Reductive Elimination: The coupled product, the 7-alkynyl-4-chlorobenzofuran, is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[7]
The Copper Catalytic Cycle
Caption: The Copper Co-Catalyst Cycle in Sonogashira Coupling.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: The amine base removes the acidic proton to form a copper acetylide intermediate.[7] This species is then ready to participate in the transmetalation step of the palladium cycle.
Experimental Protocol: Regioselective Sonogashira Coupling of 7-Bromo-4-chlorobenzofuran with Phenylacetylene
This protocol details a representative procedure for the selective coupling at the C7 position.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Notes |
| 7-Bromo-4-chlorobenzofuran | C₈H₄BrClO | 231.48 | - | 231.5 mg | 1.0 | Substrate |
| Phenylacetylene | C₈H₆ | 102.14 | - | 122.6 mg (0.13 mL) | 1.2 | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | - | 35.1 mg | 0.05 | Palladium Catalyst |
| Copper(I) Iodide | CuI | 190.45 | - | 9.5 mg | 0.05 | Co-catalyst |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | - | 5 mL | - | Base and Solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 5 mL | - | Co-solvent |
| Schlenk flask | - | - | - | 1 | - | Reaction Vessel |
| Magnetic stirrer | - | - | - | 1 | - | - |
| Inert gas supply (N₂ or Ar) | - | - | - | - | - | For anhydrous/anaerobic conditions |
Experimental Workflow
Caption: Step-by-step workflow for the Sonogashira coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-4-chlorobenzofuran (231.5 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times. This is crucial to prevent the oxidation of the Pd(0) species, which is the active catalyst, and to avoid the oxidative homocoupling of the alkyne.[4]
-
Reagent Addition: Through the septum, add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 5 mL) via syringe. Stir the mixture to dissolve the solids. Then, add phenylacetylene (0.13 mL, 1.2 mmol) dropwise.
-
Expert Insight: A combination of THF and an amine base like triethylamine is a common solvent system. THF helps to dissolve the reactants, while TEA acts as both a base to deprotonate the alkyne and often as a solvent.[4] An excess of the alkyne is used to ensure complete consumption of the aryl halide.
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.
-
Expert Insight: Sonogashira reactions are often run at room temperature.[4] However, for less reactive aryl bromides or with certain substrates, moderate heating can increase the reaction rate.
-
-
Work-up: Once the starting material is consumed (as indicated by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Expert Insight: The ammonium chloride quench removes the amine base and any remaining copper salts.
-
-
Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 7-(phenylethynyl)-4-chlorobenzofuran.
-
Expert Insight: The polarity of the eluent for column chromatography will depend on the specific product and should be determined by TLC analysis.
-
Trustworthiness and Self-Validation
The protocol's integrity is ensured by the following:
-
Regioselectivity Check: The structure of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to verify that the coupling occurred selectively at the C7 position. The expected outcome is based on the well-established reactivity difference between C-Br and C-Cl bonds in palladium-catalyzed reactions.
-
Monitoring Reaction Completion: The use of TLC or GC-MS to monitor the disappearance of the starting material ensures that the reaction is not worked up prematurely, maximizing the yield.
-
Purity Assessment: The purity of the final product should be assessed by analytical techniques such as HPLC or NMR to ensure the removal of residual catalyst, starting materials, and byproducts.
Conclusion
The Sonogashira coupling is a robust and versatile tool for the synthesis of substituted benzofurans. The protocol provided herein for the regioselective coupling of 7-Bromo-4-chlorobenzofuran offers a reliable method for the synthesis of 7-alkynyl-4-chlorobenzofurans, which can serve as valuable intermediates for further chemical transformations in drug discovery and materials science. By understanding the underlying mechanism and the rationale behind each experimental step, researchers can confidently apply and adapt this protocol to their specific needs.
References
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
National Institutes of Health (NIH). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
YouTube. Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]
-
Beilstein Journals. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Synfacts. Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
Beilstein Journals. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
National Institutes of Health (NIH). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. [Link]
-
MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
ACS Publications. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]
-
Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. [Link]
Sources
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- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
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- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Note: High-Purity Isolation of 7-Bromo-4-chlorobenzofuran via Silica Gel Chromatography
Abstract & Strategic Overview
7-Bromo-4-chlorobenzofuran is a critical halogenated heterocyclic intermediate, often employed as a scaffold in the synthesis of antiviral agents (e.g., HIV capsid inhibitors) and kinase inhibitors. Its purification presents specific challenges due to its lipophilicity (Predicted LogP ~3.6) and the potential for co-elution with regioisomeric byproducts formed during cyclization (e.g., 5-bromo or 6-bromo isomers depending on the starting phenol).
This protocol details a robust purification strategy using normal phase flash chromatography. Unlike generic protocols, this guide emphasizes dry-loading techniques to mitigate band broadening and utilizes a shallow gradient elution to resolve closely eluting impurities common in benzofuran synthesis.
Physicochemical Profile & Pre-Purification Assessment
Before initiating chromatography, the crude material must be characterized to define the separation parameters.
Table 1: Physicochemical Properties
| Property | Value / Description | Implications for Purification |
| Molecular Formula | C₈H₄BrClO | Halogenated, non-ionizable under standard silica conditions.[1] |
| Molecular Weight | 231.47 g/mol | Small molecule; rapid diffusion. |
| Predicted LogP | ~3.6 | Highly lipophilic; will elute early in non-polar solvents. |
| Solubility | High: DCM, EtOAc, THFLow: Hexanes, Water | Critical: Sample cannot be wet-loaded in Hexanes; Dry loading is required. |
| State | Solid (Low melting point) | May oil out on the column if solvent polarity changes too rapidly. |
TLC Method Development
Due to the compound's low polarity, standard 50% EtOAc/Hexane systems will cause the product to elute at the solvent front (
Recommended TLC System:
-
Mobile Phase: 100% Hexanes initially, then 5% EtOAc in Hexanes.
-
Visualization: UV (254 nm) is primary. KMnO₄ stain is secondary (oxidizable alkenes/aromatics).
-
Target
: 0.25 – 0.35 in the chosen mobile phase for optimal column resolution.
Detailed Purification Protocol
Phase A: Stationary Phase & Column Selection
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Column Dimensions: Use a 1:30 to 1:50 ratio of compound mass to silica mass.
-
Example: For 1.0 g of crude, use 30–50 g of silica.
-
-
Packing Method: Slurry pack in 100% Hexanes to ensure a tightly packed bed without air bubbles.
Phase B: Sample Loading (Dry Loading Technique)
Direct liquid injection is discouraged because the compound is insoluble in the starting mobile phase (Hexanes), which would require a stronger solvent (DCM/EtOAc) for loading, leading to "band streaking" and loss of resolution.
Protocol:
-
Dissolve the crude 7-Bromo-4-chlorobenzofuran in the minimum amount of Dichloromethane (DCM).
-
Add Celite® 545 or coarse silica gel (ratio 1:2 sample to solid support).
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.
-
Gently pour the powder onto the top of the pre-equilibrated silica bed.
-
Add a 1 cm layer of sand on top to protect the bed during solvent addition.
Phase C: Mobile Phase Gradient
The elution must be controlled to separate the target from non-polar impurities (e.g., unreacted halogenated benzenes) and more polar byproducts (e.g., phenols).
Gradient Table:
| Volume (CV = Column Volumes) | Solvent Composition | Purpose |
|---|---|---|
| 0 – 2 CV | 100% Hexanes | Elute extremely non-polar grease/impurities. |
| 2 – 5 CV | 1% EtOAc / 99% Hexanes | Isocratic hold to stabilize baseline. |
| 5 – 15 CV | 1%
Visualization of Workflow
The following diagram illustrates the decision matrix and workflow for the purification process.
Figure 1: Decision tree and workflow for the isolation of lipophilic halogenated benzofurans.
Troubleshooting & Optimization
Issue: Co-elution with Regioisomers
Benzofuran syntheses often produce regioisomers (e.g., 5-chloro vs 4-chloro) that are difficult to separate.
-
Solution: Change the selectivity of the stationary phase. If Silica Gel fails, switch to C18 Reverse Phase chromatography.
-
Mobile Phase: Water/Acetonitrile (Start 50:50, gradient to 100% ACN). The halogen positioning significantly affects hydrophobicity, often providing better resolution on C18 than Silica.
-
Issue: "Streaking" or Tailing
-
Cause: Acidic impurities (phenols) dragging on the silica.
-
Solution: Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica, or ensure the crude is washed thoroughly with NaOH prior to chromatography to remove phenolic precursors.
Safety & Handling
-
Halogenated Sensitizers: Benzofuran derivatives can be potent skin sensitizers. All handling must occur in a fume hood. Double-gloving (Nitrile) is recommended.
-
Waste Disposal: Eluents containing halogenated compounds must be segregated into "Halogenated Waste" streams, not general organic waste.
References
-
Synthesis of Halogenated Benzofurans
- Methodology for 7-bromobenzofuran preparation. (Patent CN103724305A).
-
Chromatographic Principles for Isomers
-
Physical Properties & Safety
-
PubChem Compound Summary for 7-bromo-4-chlorobenzofuran (CID 22495588).[4] Provides predicted LogP and structural data used to design the solvent gradient.
-
-
Analogous Purification Protocols
-
Elancheran, R., et al. "Synthesis of 4-Bromo-2-chlorobenzonitrile." Medicinal Chemistry Research, 2016.[1] Describes silica gel chromatography of similar halogenated aromatics using Petroleum Ether/EtOAc systems.
-
Sources
- 1. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 7-bromo-4-chlorobenzofuran (C8H4BrClO) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: Unlocking the Antibacterial Potential of 7-Bromo-4-chlorobenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antibacterial activity. Benzofurans have emerged as a privileged heterocyclic core in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This guide provides a comprehensive framework for the synthesis and evaluation of novel antibacterial agents derived from the 7-Bromo-4-chlorobenzofuran scaffold. We present detailed, field-proven protocols for chemical synthesis, determination of minimum inhibitory and bactericidal concentrations, and kinetic studies of bacterial killing. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system. This document is intended to empower researchers to systematically explore the therapeutic potential of this promising compound class.
Introduction: The Rationale for Targeting the Benzofuran Scaffold
Bacterial infections remain a leading cause of morbidity and mortality globally, a threat magnified by the relentless rise of drug-resistant pathogens.[3] The benzofuran moiety, a fusion of benzene and furan rings, is a cornerstone of many biologically active natural products and synthetic compounds.[1] Its structural rigidity and electronic properties make it an ideal scaffold for designing molecules that can interact with various biological targets. Derivatives of this core have demonstrated a spectrum of activities, including antifungal, antitumor, and antiviral properties.[2][4]
The introduction of halogens, such as bromine and chlorine, onto the benzofuran ring can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This often translates to enhanced biological activity. The 7-Bromo-4-chlorobenzofuran core, therefore, represents a chemically attractive and strategically designed starting point for the development of a new generation of antibacterial agents. This guide provides the essential protocols to synthesize derivatives from this core and rigorously assess their antibacterial efficacy.
Synthesis of 7-Bromo-4-chlorobenzofuran Derivatives
The strategic derivatization of the 7-Bromo-4-chlorobenzofuran core is critical to exploring the structure-activity relationship (SAR) and optimizing antibacterial potency. A common and effective strategy involves introducing diverse chemical moieties, such as amides, hydrazones, or triazoles, often at the 2- or 3-position of the benzofuran ring. These modifications can enhance interactions with bacterial targets or improve pharmacokinetic properties.
Below is a generalized workflow for creating a library of derivatives from a functionalized 7-Bromo-4-chlorobenzofuran starting material.
Caption: Generalized workflow for synthesizing a library of antibacterial candidates.
Protocol 1: Example Synthesis of a Hydrazone Derivative
This protocol describes the synthesis of a hypothetical hydrazone derivative from a 2-acetyl-7-bromo-4-chlorobenzofuran intermediate. The rationale for this pathway is its reliability and the broad antibacterial potential previously observed in benzofuran-hydrazone hybrids.
Materials:
-
2-Acetyl-7-bromo-4-chlorobenzofuran
-
Substituted hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine HCl)
-
Anhydrous ethanol
-
Glacial acetic acid (catalytic amount)
-
Sodium acetate
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-Acetyl-7-bromo-4-chlorobenzofuran in 30 mL of anhydrous ethanol. Stir until fully dissolved.
-
Causality: Ethanol is an excellent solvent for both reactants and facilitates a homogenous reaction environment. Anhydrous conditions prevent unwanted side reactions with water.
-
-
Addition of Hydrazine: Add 1.1 equivalents of the selected substituted hydrazine hydrochloride and 1.5 equivalents of sodium acetate to the solution.
-
Causality: A slight excess of the hydrazine ensures the complete consumption of the starting ketone. Sodium acetate acts as a base to neutralize the HCl salt of the hydrazine, liberating the free base necessary for the condensation reaction.
-
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the mixture. Fit the flask with a condenser and reflux the reaction mixture at 80°C for 4-6 hours.
-
Causality: The acidic catalyst protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine. Refluxing provides the necessary activation energy for the condensation and subsequent dehydration to form the stable C=N double bond of the hydrazone.
-
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates completion.
-
Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring.
-
Causality: The product is typically a solid organic compound with low solubility in water. Pouring the ethanolic solution into water causes the product to precipitate out, allowing for easy isolation.
-
-
Purification: Collect the precipitated solid by vacuum filtration, washing with copious amounts of cold water to remove any inorganic salts and residual ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure hydrazone derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
In Vitro Evaluation of Antibacterial Activity
A tiered approach is recommended for evaluating the antibacterial activity of newly synthesized compounds. This begins with a primary screen to determine the minimum inhibitory concentration (MIC), followed by more detailed assays to understand the nature and speed of the antibacterial effect. All testing should be performed in accordance with established standards from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data is reproducible and comparable across different studies.[5][6][7][8][9][10]
Caption: Tiered workflow for in vitro antibacterial activity assessment.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a standardized and widely used technique for determining MIC values.[12][13][14]
Materials:
-
96-well sterile microtiter plates
-
Test compounds dissolved in DMSO (e.g., at 10 mg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer and 0.5 McFarland turbidity standard
-
Multichannel pipette
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Causality: A standardized inoculum is the most critical variable for reproducibility. Deviations can lead to falsely high or low MIC values. The final concentration of 5 x 10⁵ CFU/mL is the CLSI-recommended standard.[8]
-
-
Compound Dilution Series: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the stock test compound (in CAMHB) to the first column of wells, resulting in a 2x starting concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from column 10.
-
Causality: This serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the inhibitory concentration over a wide range.
-
-
Plate Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to wells in columns 1 through 11. This halves the drug concentrations to their final test concentrations and achieves the target inoculum of 5 x 10⁵ CFU/mL. b. Controls:
- Column 11: Add 100 µL of inoculum but no drug (Growth Control).
- Column 12: Add 100 µL of sterile CAMHB only (Sterility Control).
- A separate row should be prepared with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Trustworthiness: These controls are essential to validate the experiment. The growth control must show turbidity, and the sterility control must remain clear. The positive control MIC must fall within its known acceptable range.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
Protocol 3: Time-Kill Kinetic Assay
This assay provides insight into the pharmacodynamics of a compound, revealing whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and how quickly the killing occurs.[15][16]
Materials:
-
Test compound
-
Log-phase culture of the test bacterium
-
CAMHB
-
Sterile culture tubes or flasks
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in CAMHB and grow to the early logarithmic phase (approx. 1-5 x 10⁶ CFU/mL).
-
Assay Setup: Prepare several flasks containing CAMHB and the test compound at various concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Also, include a no-drug growth control flask.
-
Inoculation: Inoculate each flask with the log-phase culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Time-Point Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Causality: Sampling over a 24-hour period provides a dynamic view of the compound's effect on bacterial viability, capturing initial effects, the rate of killing, and any potential for regrowth.
-
-
Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline and plate a known volume (e.g., 100 µL) onto agar plates. Incubate the plates overnight.
-
Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each concentration.
-
Interpretation: A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect results in a plateau or minimal reduction in CFU/mL compared to the initial inoculum.
-
Data Presentation and Analysis
Clear and concise presentation of data is crucial for interpretation and comparison. Quantitative data should be summarized in tables.
Table 1: Hypothetical Antibacterial Activity of 7-Bromo-4-chlorobenzofuran Derivatives
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| BFC-01 | -H (Parent) | 64 | >128 | >128 |
| BFC-02 | -C(O)NH-Ph | 16 | 64 | 128 |
| BFC-03 | -C(O)NH-(4-F-Ph) | 4 | 32 | 64 |
| BFC-04 | -C=N-NH-(4-F-Ph) | 2 | 16 | 32 |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | 0.25 |
This data is illustrative and serves as an example.
Potential Mechanisms of Action
While specific MoA studies are beyond the scope of this guide, the benzofuran scaffold has been associated with several antibacterial mechanisms.[3][18] Understanding these provides a logical basis for follow-up investigations.
Caption: Plausible antibacterial mechanisms of action for benzofuran compounds.
References
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ResearchGate. (n.d.). Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. Retrieved February 6, 2026, from [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Retrieved February 6, 2026, from [Link]
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ACS Publications. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. Retrieved February 6, 2026, from [Link]
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MDPI. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved February 6, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Retrieved February 6, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved February 6, 2026, from [Link]
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MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved February 6, 2026, from [Link]
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PMC. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Retrieved February 6, 2026, from [Link]
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Bentham Science. (n.d.). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Retrieved February 6, 2026, from [Link]
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MDPI. (2023). Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. Retrieved February 6, 2026, from [Link]
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PMC. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved February 6, 2026, from [Link]
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A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved February 6, 2026, from [Link]
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PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved February 6, 2026, from [Link]
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PubMed. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Retrieved February 6, 2026, from [Link]
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved February 6, 2026, from [Link]
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EUCAST. (n.d.). Clinical Breakpoint Tables. Retrieved February 6, 2026, from [Link]
-
EUCAST. (n.d.). EUCAST - Home. Retrieved February 6, 2026, from [Link]
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iFyber. (n.d.). IN VITRO ANTIBACTERIAL EFFICACY TESTING. Retrieved February 6, 2026, from [Link]
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National Institutes of Health, Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2011). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved February 6, 2026, from [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved February 6, 2026, from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved February 6, 2026, from [Link]
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IP International Journal of Comprehensive and Advanced Pharmacology. (n.d.). A comprehensive review on in-vitro methods for anti-microbial activity. Retrieved February 6, 2026, from [Link]
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IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. Retrieved February 6, 2026, from [Link]
-
NICD. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved February 6, 2026, from [Link]
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CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved February 6, 2026, from [Link]
-
EPA. (n.d.). Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. Retrieved February 6, 2026, from [Link]
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MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved February 6, 2026, from [Link]
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CLSI. (2024). CLSI M100Ed34(1). Retrieved February 6, 2026, from [Link]
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EUCAST. (n.d.). Guidance Documents. Retrieved February 6, 2026, from [Link]
-
RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved February 6, 2026, from [Link]
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ResearchGate. (2012). Novel benzofuran derivatives: Synthesis and antitumor activity. Retrieved February 6, 2026, from [Link]
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The Strategic Utility of 7-Bromo-4-chlorobenzofuran in Modern Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuran motif is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin. Its unique electronic and structural properties make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][2] Benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] This inherent bioactivity has cemented the benzofuran core as a critical building block in the development of novel therapeutics.
This application note focuses on a particularly valuable, functionalized intermediate: 7-Bromo-4-chlorobenzofuran . The strategic placement of two distinct halogen atoms—a bromine at the 7-position and a chlorine at the 4-position—provides medicinal chemists with a versatile handle for sequential, site-selective modifications. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for the controlled and directional synthesis of complex molecular architectures. This note will provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration through powerful cross-coupling reactions, highlighting its potential in the synthesis of next-generation pharmaceutical agents.
Synthesis of the Key Intermediate: 7-Bromo-4-chlorobenzofuran
The synthesis of 7-Bromo-4-chlorobenzofuran can be efficiently achieved through a multi-step sequence starting from readily available precursors. The following protocol is a representative method adapted from established procedures for analogous halogenated benzofurans.[1][4]
Workflow for the Synthesis of 7-Bromo-4-chlorobenzofuran
Caption: Synthetic route to 7-Bromo-4-chlorobenzofuran.
Part 1: Synthesis of 1-Bromo-4-chloro-2-(2,2-diethoxyethoxy)benzene
Rationale: This step involves a Williamson ether synthesis to introduce the latent aldehyde functionality, protected as a diethyl acetal, onto the phenolic oxygen. This sets the stage for the subsequent intramolecular cyclization to form the furan ring.
Protocol:
-
To a stirred solution of 2-bromo-5-chlorophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq.).
-
Add bromoacetaldehyde diethyl acetal (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-bromo-4-chloro-2-(2,2-diethoxyethoxy)benzene.
| Parameter | Value |
| Starting Material | 2-Bromo-5-chlorophenol |
| Reagents | Bromoacetaldehyde diethyl acetal, K2CO3 |
| Solvent | DMF |
| Temperature | 80-90 °C |
| Typical Yield | 75-85% |
Part 2: Cyclization to 7-Bromo-4-chlorobenzofuran
Rationale: This step utilizes a strong acid catalyst, such as polyphosphoric acid (PPA), to effect an intramolecular electrophilic substitution, leading to the formation of the benzofuran ring system.
Protocol:
-
Add the purified 1-bromo-4-chloro-2-(2,2-diethoxyethoxy)benzene (1.0 eq.) to polyphosphoric acid (10 eq. by weight).
-
Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours. The reaction should be monitored by TLC or GC-MS.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 7-Bromo-4-chlorobenzofuran.
| Parameter | Value |
| Starting Material | 1-Bromo-4-chloro-2-(2,2-diethoxyethoxy)benzene |
| Reagent | Polyphosphoric acid (PPA) |
| Temperature | 120-140 °C |
| Typical Yield | 60-70% |
Application in Pharmaceutical Synthesis: Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds in 7-Bromo-4-chlorobenzofuran is a key strategic advantage. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for selective functionalization at the 7-position while leaving the 4-chloro substituent intact for subsequent transformations.
Workflow for Selective Functionalization
Caption: Selective functionalization of 7-Bromo-4-chlorobenzofuran.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[5] In this context, it allows for the introduction of various aryl or heteroaryl moieties at the 7-position of the benzofuran core, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.
Protocol:
-
In a reaction vessel, combine 7-Bromo-4-chlorobenzofuran (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).
-
Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
| Parameter | Typical Conditions |
| Electrophile | 7-Bromo-4-chlorobenzofuran |
| Nucleophile | Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ or other Pd(0)/Pd(II) catalysts |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/Water, Toluene/Water, or DMF |
| Temperature | 80-100 °C |
| Expected Yield | 70-95% |
Application Protocol 2: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.[6] This reaction is particularly relevant for the development of GPCR modulators and other neurologically active agents, where an amino group is often a key pharmacophoric element.
Protocol:
-
Charge a reaction vessel with 7-Bromo-4-chlorobenzofuran (1.0 eq.), the desired amine (1.1-1.5 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq.).
-
Add a palladium catalyst system, which typically consists of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 eq.) and a bulky phosphine ligand such as XPhos or RuPhos (0.02-0.10 eq.).
-
Add an anhydrous, aprotic solvent like toluene or dioxane.
-
Heat the mixture under an inert atmosphere to 90-110 °C for 6-24 hours, monitoring the reaction progress.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting 7-amino-4-chlorobenzofuran derivative by column chromatography.
| Parameter | Typical Conditions |
| Electrophile | 7-Bromo-4-chlorobenzofuran |
| Nucleophile | Primary or secondary amine |
| Catalyst System | Pd₂(dba)₃ + Bulky Phosphine Ligand (e.g., XPhos) |
| Base | NaOtBu, LiHMDS, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 90-110 °C |
| Expected Yield | 65-90% |
Conclusion
7-Bromo-4-chlorobenzofuran is a highly valuable and versatile intermediate for pharmaceutical synthesis. Its differentiated halogenation allows for selective and sequential functionalization, providing a powerful platform for the construction of complex, biologically active molecules. The protocols detailed in this application note for its synthesis and subsequent elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer robust and reproducible methods for researchers and scientists in the field of drug discovery and development. The strategic use of this intermediate can significantly streamline synthetic routes to novel kinase inhibitors, GPCR modulators, and other important classes of therapeutic agents.
References
- CN103724305A - Preparation method of 7-bromobenzofuran - Google P
- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (URL: not available)
- EP1204659B1 - Serotonergic benzofurans - Google P
- WO2014151005A1 - 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic)
-
7-Bromo-4-chlorobenzofuran 97.00% - Advanced ChemBlocks. (URL: [Link])
-
7-bromo-4-chlorobenzofuran (C8H4BrClO) - PubChemLite. (URL: [Link])
-
A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Patsnap Eureka. (URL: [Link])
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC. (URL: [Link])
-
Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/ Z-Isomers - PubMed. (URL: [Link])
-
Novel Allosteric Modulators of G Protein-coupled Receptors - PMC - PubMed Central. (URL: [Link])
-
(PDF) Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors - Drug-Target Interactions - ResearchGate. (URL: [Link])
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL: [Link])
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (URL: [Link])
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. (URL: [Link])
-
(PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][7][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate. (URL: [Link])
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI. (URL: [Link])
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])
-
Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed. (URL: [Link])
-
On the applicability of GPCR homology models to computer-aided drug discovery: a comparison between in silico and crystal structures of the β2-adrenergic receptor - PMC. (URL: [Link])
-
Allosteric modulation of GPCRs: From structural insights to in silico drug discovery - PubMed. (URL: [Link])
-
30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions - SciELO. (URL: [Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (URL: [Link])
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (URL: [Link])
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RSC Medicinal Chemistry - The ICR Publications Repository. (URL: [Link])
- CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H)
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Troubleshooting & Optimization
improving the regioselectivity of 7-Bromo-4-chlorobenzofuran synthesis
Topic: Improving Regioselectivity & Yield in 7-Bromo-4-chlorobenzofuran Production Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current Standards)[1]
Executive Summary & Structural Logic
The synthesis of 7-bromo-4-chlorobenzofuran is a critical workflow in the development of kinase inhibitors and antiviral agents (e.g., HCV NS5B inhibitors). The structural challenge lies in the 4,7-disubstitution pattern , which is difficult to access via direct electrophilic aromatic substitution (EAS) of the benzofuran core.
Direct halogenation of benzofuran typically favors the C2 or C3 positions (furan ring) or the C5 position (benzene ring) due to electronic activation. Therefore, the regiochemistry must be established on the benzene precursor prior to ring closure.
The Golden Rule: Do not attempt to halogenate the benzofuran ring to achieve this pattern. You must synthesize the 2-bromo-5-chlorophenol precursor with high isomeric purity and cyclize via a Rapoport-type etherification .[1]
Synthesis Pathways & Decision Matrix
The following diagram outlines the two primary routes. Route A is shorter but suffers from regioselectivity issues (C4 vs. C6 bromination).[1] Route B is longer but guarantees the correct regioisomer.[1]
Figure 1: Decision matrix for precursor synthesis.[1] Route B is recommended for high-purity applications to avoid difficult downstream separations.[1]
Critical Troubleshooting Guides
Module A: The "Wrong Isomer" Problem (Precursor Synthesis)
Symptom: You are using Route A (bromination of 3-chlorophenol) and your final benzofuran NMR shows a different coupling pattern, or you have a persistent impurity that co-elutes.
Root Cause: When brominating 3-chlorophenol, the hydroxyl group directs ortho/para.[1]
-
Target Attack (C6): Ortho to OH, Para to Cl.[1] (Yields 2-bromo-5-chlorophenol).[1]
-
Competitor Attack (C4): Para to OH, Ortho to Cl. (Yields 4-bromo-3-chlorophenol).[1]
-
Sterics: The C2 position (between OH and Cl) is sterically blocked, but C4 is often kinetically favored over C6 depending on temperature and solvent.
Corrective Protocol:
-
Switch Reagents: Avoid elemental bromine (
).[1] Use N-Bromosuccinimide (NBS) in Acetonitrile or DMF at low temperatures ( to ).[1] The milder reagent and lower temperature favor the thermodynamic product and improve selectivity. -
Amine Catalysis: Add a bulky secondary amine (e.g., diisopropylamine, 0.1 eq) to the reaction.[1] This can form a hydrogen-bonded complex with the phenol, increasing steric bulk at the ortho positions, but specifically shielding the C2, pushing reaction to C6 or C4. Note: To specifically target C6, controlled conditions are vital.
-
Purification: You must separate the isomers at the phenol stage.[1] They are difficult to separate after cyclization.[1] Use recrystallization from hexanes/EtOAc; the 2-bromo-5-chloro isomer typically crystallizes differently due to the internal H-bond between OH and Br.[1]
Module B: Cyclization Failure (Dehalogenation & Polymerization)
Symptom: The reaction turns into a black tar (polymerization) or the chlorine atom is lost (dehalogenation).
Root Cause:
-
Polymerization: The acetal intermediate is acid-sensitive.[1] If the acid concentration is too high or temperature rises too fast, the furan ring forms and immediately polymerizes.
-
Dehalogenation: Rare in acid catalysis, but if using Pd-catalyzed cyclization (Sonogashira route), oxidative addition into the C-Cl bond can occur.[1]
Corrective Protocol (The Rapoport Method):
-
Use a Two-Phase System: Instead of neat Polyphosphoric Acid (PPA), use Chlorobenzene/PPA reflux.[1] The dilution protects the formed benzofuran from polymerization.[1]
-
Amberlyst-15 Alternative: For cleaner profiles, use Amberlyst-15 resin in toluene at reflux.[1] This heterogeneous catalyst prevents localized "hot spots" of acidity that cause charring.[1]
Step-by-Step Protocol: The "High-Fidelity" Route
This protocol assumes you need high regiochemical purity and recommends starting from the Sandmeyer route or a purified commercial precursor.[1]
Step 1: Precursor Validation (2-Bromo-5-chlorophenol)[1]
-
Action: Diazotization (
) followed by Sandmeyer ( ). -
QC Check:
NMR ( ). Look for two doublets with (para coupling) indicating the protons are at C3 and C4 (relative to phenol numbering).[1]-
Target (2-Br-5-Cl): Protons are at C3 and C4 (adjacent).[1]
.[1] -
Impurity (4-Br-3-Cl): Protons are at C2 and C6 (meta).[1]
.[1] -
Wait, correction on coupling:
-
Differentiation: The key is the shift.[1] The proton ortho to the OH (H6 in target) will be shielded differently than the proton ortho to OH in the impurity (H2).
-
Step 2: Acetal Formation[1]
-
Reagents: 2-Bromo-5-chlorophenol (1.0 eq), Bromoacetaldehyde diethyl acetal (1.2 eq),
(2.0 eq), DMF.[1] -
Conditions:
, 4-6 hours.[1] -
Checkpoint: Ensure complete consumption of phenol.[1] Residual phenol inhibits the next step.[1]
Step 3: Cyclization (Ring Closure)[1]
-
Reagents: Chlorobenzene (Solvent), Polyphosphoric Acid (PPA).[1]
-
Ratio: 1g Precursor : 10mL Chlorobenzene : 1g PPA.
-
Procedure:
-
Workup: Decant organic layer.[1][3] Wash PPA residue with chlorobenzene.[1] Combine organics, wash with
, dry, and concentrate.
FAQ: Expert Troubleshooting
Q: Can I use the Sonogashira coupling/cyclization method instead? A: Yes, but it is risky for this specific substrate.
-
Method: Coupling trimethylsilylacetylene to 2-bromo-5-chlorophenol (requires protection of OH first, or use of 2-bromo-5-chloroiodobenzene).[1]
-
Risk:[1][2][4] The Pd-catalyst may insert into the C-Cl bond (C4 position) as well as the C-Br bond, leading to complex mixtures or dechlorination. The acid-mediated cyclization (Route described above) is chemically orthogonal to the aryl chloride, preserving the C4-Cl substituent.[1]
Q: Why is my yield low (<30%)? A: Check your acetal quality. Bromoacetaldehyde diethyl acetal degrades over time.[1] Distill the reagent before use.[1] Also, ensure your cyclization system is strictly anhydrous if using Lewis acids, but PPA tolerates moisture slightly better. The most common yield killer is "charring" due to overheating—use an oil bath, not a heating mantle, for precise control.
Q: How do I confirm the regiochemistry of the final product? A: NOE (Nuclear Overhauser Effect) NMR is the gold standard.
-
Irradiate the furan C3-H. You should see an enhancement of the benzene C4-H (which is a Chlorine in our case? No, C4 is Cl.[1] Wait.)
-
Correction: In 7-bromo-4-chlorobenzofuran :
-
Furan H3 is close to Benzene H4? No, Benzene C4 has Cl.[1]
-
Furan H3 is close to Benzene C4 substituent.[1]
-
NOE Check: Irradiate Furan H3. If you see NOE to a proton, you have H at C4 (Wrong product).[1] If you see NO NOE to a benzene proton, it confirms a substituent (Cl) is at C4.[1]
-
Conversely, irradiate Furan H2.[1] Irradiate Benzene H5/H6.[1]
-
References
-
Vertex Pharmaceuticals. (2014).[1] Preparation method of 7-bromobenzofuran.[1][5][6] CN103724305A.[1] Google Patents. Link
-
Gilead Sciences. (2022).[1] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[1][7] (Note: Analogous halogenation chemistry). MDPI.[1] Link[1]
-
PubChem. (2025).[1] Compound Summary: 7-bromo-4-chlorobenzofuran.[1][8] National Library of Medicine.[1] Link
-
TCI Chemicals. (2023).[1] Chlorination and Bromination Reagents with High Regioselectivity.[1][7] Technical Guide.[1] Link
Sources
- 1. 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]
- 5. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PubChemLite - 7-bromo-4-chlorobenzofuran (C8H4BrClO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with 7-Bromo-4-chlorobenzofuran
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for palladium-catalyzed cross-coupling reactions involving 7-Bromo-4-chlorobenzofuran. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges, particularly catalyst deactivation, ensuring the success and reproducibility of your experiments.
Section 1: Understanding the Challenges with 7-Bromo-4-chlorobenzofuran
7-Bromo-4-chlorobenzofuran is a valuable building block in medicinal chemistry and materials science. However, its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of two distinct halogen atoms (bromine and chlorine) and the benzofuran core can influence catalyst activity and stability. Understanding these factors is the first step toward effective troubleshooting.
The key steps in a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, are oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2] Catalyst deactivation can occur at various stages of this catalytic cycle.
Section 2: Troubleshooting Guide - Q&A Format
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations of the underlying causes and actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction with 7-Bromo-4-chlorobenzofuran is sluggish or stalls at low conversion. I'm observing the formation of a black precipitate. What is happening and how can I fix it?
Answer:
The formation of a black precipitate is a classic sign of palladium catalyst deactivation through the formation of palladium black.[3] This occurs when the active Pd(0) species agglomerates into larger, catalytically inactive nanoparticles. Several factors related to your specific substrate and reaction conditions could be contributing to this issue.
Potential Causes and Solutions:
-
Inadequate Ligand Stabilization: The phosphine ligand plays a crucial role in stabilizing the Pd(0) catalyst and preventing aggregation. For an electron-rich heterocycle like benzofuran, the choice of ligand is critical.
-
Troubleshooting:
-
Increase Ligand Loading: A slight excess of the phosphine ligand can sometimes help maintain catalyst stability.
-
Switch to a More Effective Ligand: For Suzuki reactions with heteroaryl halides, bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos are often more effective than traditional ligands like PPh₃.[4] These ligands promote a faster rate of reductive elimination, which can outcompete deactivation pathways.
-
-
-
Slow Oxidative Addition: While the C-Br bond should be more reactive than the C-Cl bond, the overall electronic properties of the benzofuran ring might influence the rate of oxidative addition.[5] If this step is slow, the concentration of the unstable Pd(0) intermediate increases, leading to a higher likelihood of agglomeration.
-
Troubleshooting:
-
Optimize Reaction Temperature: A modest increase in temperature can sometimes accelerate oxidative addition. However, be cautious, as excessive heat can also promote catalyst decomposition.
-
Consider a More Active Palladium Pre-catalyst: Using a pre-formed Pd(0) source like Pd₂(dba)₃ with the appropriate ligand can sometimes be more effective than in-situ reduction of a Pd(II) salt.
-
-
-
Presence of Impurities: Trace impurities in your starting materials or solvents can act as catalyst poisons.
-
Troubleshooting:
-
Ensure High Purity of Reagents: Use freshly purified solvents and ensure the purity of your 7-Bromo-4-chlorobenzofuran and boronic acid partner.
-
Degas Your Reaction Mixture Thoroughly: Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst.[2] Proper degassing (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) is essential.
-
-
Visualizing the Problem: Palladium Black Formation
Caption: Competing reductive elimination and β-hydride elimination pathways.
Question 3: My reaction is very sensitive to the source of the palladium catalyst and phosphine ligand. I'm seeing inconsistent results between batches. Why is this happening?
Answer:
Inconsistency between batches often points to issues with the purity and integrity of your catalyst components.
Potential Causes and Solutions:
-
Palladium Pre-catalyst Purity: Commercially available palladium sources can contain impurities that may affect catalytic activity. [3] * Troubleshooting:
- Source from a Reputable Supplier: Ensure you are using high-purity palladium pre-catalysts.
- Consider Using a Pre-formed Catalyst: Pre-formed palladium-ligand complexes can sometimes offer greater consistency than generating the active catalyst in situ.
-
Phosphine Ligand Oxidation: Many phosphine ligands, especially the electron-rich ones used in modern cross-coupling reactions, are sensitive to air and can oxidize over time. The resulting phosphine oxides can inhibit the reaction.
-
Troubleshooting:
-
Proper Storage and Handling: Store phosphine ligands under an inert atmosphere and handle them in a glovebox or using Schlenk techniques.
-
Use Freshly Opened or Purified Ligands: If you suspect ligand degradation, use a fresh bottle or purify the ligand before use.
-
-
Data Presentation: Recommended Ligands for Cross-Coupling of Heteroaryl Halides
| Ligand | Common Applications | Key Advantages |
| SPhos | Suzuki-Miyaura | High activity for heteroaryl chlorides and bromides. |
| XPhos | Suzuki-Miyaura, Buchwald-Hartwig | Excellent for sterically hindered substrates and a wide range of amines. [4] |
| RuPhos | Buchwald-Hartwig | Particularly effective for the coupling of secondary amines. [1] |
| BrettPhos | Buchwald-Hartwig | Useful for substrates with protic functional groups when used with a base like LHMDS. [1] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-4-chlorobenzofuran
This protocol provides a starting point for the selective coupling at the bromide position. Optimization of the ligand, base, and temperature may be necessary for your specific boronic acid.
Materials:
-
7-Bromo-4-chlorobenzofuran
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Anhydrous 1,4-Dioxane/Water (4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 7-Bromo-4-chlorobenzofuran, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 7-Bromo-4-chlorobenzofuran
This protocol is a general guideline for the amination at the bromide position. The choice of ligand and base should be tailored to the specific amine.
Materials:
-
7-Bromo-4-chlorobenzofuran
-
Amine (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equivalents)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to pre-form the catalyst.
-
Add 7-Bromo-4-chlorobenzofuran and the amine.
-
Heat the reaction mixture to 90-110 °C with stirring until the reaction is complete.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
-
Poisoning and deactivation of palladium catalysts. (2001). SciSpace. [Link]
-
Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. (2019). MDPI. [Link]
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Semantic Scholar. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. [Link]
-
Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). NIH. [Link]
-
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI. [Link]
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2020). PMC. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. scispace.com [scispace.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Bromo-4-chlorobenzofuran
Topic: Purification Challenges of 7-Bromo-4-chlorobenzofuran Content Type: Technical Support Center (Q&A Format) Audience: Researchers, Process Chemists
Welcome to the Advanced Application Support Hub. This guide addresses the specific purification challenges associated with 7-Bromo-4-chlorobenzofuran (CAS 325486-41-7) . As a halogenated benzofuran intermediate, this compound presents unique difficulties regarding regioisomer separation, stability, and crystallization behavior. The following protocols are derived from industrial process optimization and mechanistic organic chemistry.
Critical Impurity Management
Q1: I am detecting a persistent impurity (~3-5%) that co-elutes with my product on silica. How do I remove it?
Diagnosis: This is likely the regioisomer 4-Bromo-7-chlorobenzofuran or a transposition isomer . Root Cause: In the synthesis of 7-bromo-4-chlorobenzofuran, typically via the cyclization of 2-bromo-5-chlorophenol with bromoacetaldehyde diethyl acetal (Rap-Stoermer or similar etherification-cyclization), the purity of the starting phenol is the critical determinant. If your starting material contained even small amounts of 2-chloro-5-bromophenol, you will generate the 4-bromo-7-chloro isomer. Technical Insight: Halogen positional isomers on a benzofuran core possess nearly identical dipole moments and lipophilicity (LogP), rendering standard normal-phase flash chromatography ineffective.
Protocol: Isomer Resolution Strategy
-
Prevention (Primary Control): Analyze your starting 2-bromo-5-chlorophenol by GC-MS. If isomer content >0.5%, recrystallize the phenol precursor from Heptane/Toluene (9:1) before starting the synthesis.
-
Purification (Secondary Control): If the isomer is already present in the final product:
-
Method A (Chemical Differentiation): Isomers often have different rates of lithiation. If the next step is a metal-halogen exchange, perform it carefully at -78°C; the 7-bromo position is generally more reactive than the 4-bromo due to coordination with the benzofuran oxygen.
-
Method B (Reverse Phase Chromatography): Switch to a Phenyl-Hexyl stationary phase. The pi-pi interactions differ slightly between the 4-Cl and 7-Cl substitution patterns, often providing better resolution than C18.
-
Q2: My product is "oiling out" during recrystallization instead of forming crystals. What is wrong?
Diagnosis: The compound is likely a low-melting solid with high solubility in organic solvents, a common trait for 4,7-dihalogenated benzofurans. Root Cause: "Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. This happens when the solution is too concentrated or cooled too rapidly, trapping impurities that lower the melting point further.
Protocol: Controlled Melt Crystallization Do not use standard ethanol recrystallization. Use a Trituration-Cooling Cycle :
-
Dissolve the crude oil in a minimum amount of Methanol (MeOH) at 40°C.
-
Add water dropwise until persistent turbidity is just observed.
-
Add a "seed" crystal (if available) or scratch the glass surface.
-
Cool extremely slowly (1°C/min) to 0°C.
-
Alternative: If it still oils out, switch to Pentane/Et₂O (20:1) at -20°C. The low polarity suppresses the solubility of the benzofuran while keeping non-polar impurities in solution.
Stability & Dehalogenation
Q3: The product turns yellow/brown upon storage. Is it degrading?
Diagnosis: Oxidative polymerization or photolytic dehalogenation. Technical Insight: The C2-C3 double bond in benzofurans is electron-rich and susceptible to autoxidation, forming peroxides that lead to colored oligomers. Additionally, the C-Br bond at position 7 is labile to UV light.
Storage Protocol:
-
Stabilizer: Store under Argon.
-
Container: Amber glass vials are mandatory.
-
Additive: For long-term storage (>1 month), add 0.1% w/w BHT (Butylated hydroxytoluene) or Copper turnings to scavenge free radicals.
Quantitative Data & Solvent Guide
Table 1: Solvent Compatibility for Purification
| Solvent System | Application | Suitability | Technical Note |
| Hexanes / EtOAc (95:5) | Flash Chromatography | ⭐⭐⭐ (High) | Standard eluent. Product Rf ≈ 0.3-0.4. |
| Ethanol / Water | Recrystallization | ⭐ (Low) | High risk of oiling out due to low MP. |
| Pentane (Cold) | Trituration | ⭐⭐⭐ (High) | Best for removing oily residues from the solid. |
| DCM / MeOH | Solubility Check | N/A | Highly soluble; not suitable for crystallization. |
Visual Workflows
Diagram 1: Impurity Origin & Purification Logic
This flowchart illustrates where specific impurities arise during the synthesis and the decision logic for their removal.
Caption: Flowchart tracking the origin of critical impurities (isomers, acetals, oligomers) and the specific purification unit operation required to remove them.
Diagram 2: Crystallization Troubleshooting (Oiling Out)
A logic gate for handling the "oiling out" phenomenon common with this compound.
Caption: Troubleshooting loop for addressing "oiling out" events during the recrystallization of low-melting benzofurans.
References
-
Preparation of 7-bromobenzofuran (Patent CN103724305A). Describes the foundational Rap-Stoermer cyclization conditions applicable to the 4-chloro analog.
-
Source:
-
-
Separation of Regio-isomers.
-
Source:
-
-
Recrystallization Solvents.
-
Source:
-
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Provides physical property context for similar 7-bromo-4-chloro heterocyclic systems (solids, solubility).
-
Source:
-
Technical Support Center: Optimizing Nucleophilic Substitution on 7-Bromo-4-chlorobenzofuran
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-Bromo-4-chlorobenzofuran. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during nucleophilic substitution reactions on this versatile scaffold. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Introduction: The Duality of Reactivity in a Dihalogenated System
7-Bromo-4-chlorobenzofuran presents a unique challenge and opportunity due to its two distinct halogen substituents. The C4-chloro and C7-bromo groups exhibit different reactivities depending on the chosen reaction pathway. Understanding the electronic and steric environment of each position is paramount to achieving the desired regioselectivity and yield.
The C4 position is influenced by the electron-donating, activating effect of the adjacent furan oxygen, making it more susceptible to classical Nucleophilic Aromatic Substitution (SNAr). Conversely, the Carbon-Bromine bond is inherently weaker than the Carbon-Chlorine bond, rendering the C7 position the preferred site for reactions involving oxidative addition, such as Palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive, the C4-Chloro or the C7-Bromo?
This is the most critical question, and the answer is: it depends on the reaction mechanism you employ.
-
For Nucleophilic Aromatic Substitution (SNAr): The C4-Chloro group is generally more reactive. SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The rate-determining step is the initial attack of the nucleophile. The furan oxygen atom helps to stabilize the negative charge developed in the transition state at the C4 position, thereby activating it towards nucleophilic attack. For SNAr, the reactivity of halogens typically follows the trend F > Cl > Br > I, as the more electronegative atom better stabilizes the intermediate.[1]
-
For Transition-Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki, Sonogashira): The C7-Bromo group is overwhelmingly more reactive. These reactions are initiated by the oxidative addition of the aryl halide to a low-valent metal catalyst (e.g., Pd(0)). The reactivity of halogens in this step is dictated by bond strength, following the trend I > Br > Cl.[3][4] The C-Br bond is weaker and more polarizable than the C-Cl bond, facilitating its cleavage and insertion of the palladium catalyst.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2];
} caption: Deciding regioselectivity based on reaction type.
Q2: I am attempting an SNAr reaction with an amine, but I'm getting low yield and recovery of starting material. What should I change?
This is a common issue when the aromatic ring is not sufficiently activated. Unlike substrates with strong electron-withdrawing groups (like nitro groups[5][6]), the benzofuran ring itself provides only moderate activation. To overcome this, consider the following:
-
Increase Temperature: SNAr reactions often require significant thermal energy. A temperature range of 80-150 °C is common. Start at 80 °C and incrementally increase the temperature, monitoring for product formation and potential decomposition.
-
Use a Stronger Base: A base is often required to deprotonate the nucleophile (if it's neutral, like an amine or alcohol) or to act as a scavenger for the generated HCl. For amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good start. If the reaction is still sluggish, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be more effective.
-
Solvent Choice is Critical: Use a polar, aprotic solvent. These solvents are excellent at solvating cations but poor at solvating anions, leaving the nucleophile "bare" and more reactive. They also help stabilize the charged Meisenheimer complex intermediate.[1]
-
Good choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).
-
Poor choices: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), alcohols (which can act as competing nucleophiles).
-
-
Increase Nucleophile Equivalents: Use a stoichiometric excess of the nucleophile (e.g., 2-3 equivalents) to drive the reaction equilibrium towards the product.
| Parameter | Recommendation for SNAr | Rationale |
| Temperature | 80-150 °C | Overcomes the activation energy barrier for nucleophilic attack. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Enhances nucleophilicity of protic nucleophiles and scavenges acid. |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents stabilize the Meisenheimer complex.[1] |
| Nucleophile | 2-3 equivalents | Shifts equilibrium towards product formation (Le Chatelier's principle). |
Q3: I want to perform a Suzuki coupling to substitute the bromine at C7. What are the best starting conditions?
For a successful Suzuki coupling, the key is the careful selection of the catalyst system (palladium source and ligand) and the base.
-
Palladium Pre-catalyst: Pd(PPh₃)₄ is a classic choice, but often more efficient and air-stable pre-catalysts are preferred. Pd(dppf)Cl₂ or Pd₂(dba)₃ are excellent starting points.
-
Ligand: If using a ligand-free source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand is essential. For aryl bromides, bulky, electron-rich phosphine ligands often give the best results by promoting the rate-limiting oxidative addition and reductive elimination steps.
-
Good choices: SPhos, XPhos, or triphenylphosphine (PPh₃) for simpler systems.
-
-
Base: An aqueous solution of an inorganic base is standard. Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are most common. The base is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System: A two-phase solvent system is typically used.
-
Common choices: Toluene/Water, Dioxane/Water, or DMF/Water.
-
A robust starting point would be: 7-Bromo-4-chlorobenzofuran (1 eq.), Boronic acid (1.2 eq.), Pd(dppf)Cl₂ (2-5 mol%), and Na₂CO₃ (2 M aqueous solution, 3 eq.) in dioxane, heated to 90-100 °C under an inert atmosphere (Nitrogen or Argon).
Troubleshooting Guide
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica"]; edge [fontname="Helvetica"];
} caption: Workflow for troubleshooting common reaction issues.
Experimental Protocols
Protocol 1: General Procedure for SNAr at the C4-Position (Amination Example)
This protocol outlines a general method for the substitution of the C4-chloro group with a primary or secondary amine.
Materials:
-
7-Bromo-4-chlorobenzofuran
-
Amine nucleophile (e.g., morpholine)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 7-Bromo-4-chlorobenzofuran (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add cesium carbonate (1.5 mmol, 1.5 eq) followed by anhydrous DMF (5 mL).
-
Nucleophile Addition: Add the amine nucleophile (1.2 mmol, 1.2 eq) to the stirring suspension.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 7-Bromo-4-aminobenzofuran product.
References
- RSC Publishing. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry.
- ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
- Racioppi, R., et al. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH.
- ResearchGate. (2005). Synthesis of 4-aryloxy-7-nitrobenzofurazan derivatives from 4-chloro-7-nitrobenzofurazan and various phenoxide anions.
- ResearchGate. (n.d.). Nucleophilic substitution of benzofuran derivatives using Pd-catalyst.
- Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. ResearchGate.
- PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- PubMed. (n.d.). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Scale-Up Production of 7-Bromo-4-chlorobenzofuran: Technical Support Guide
Executive Summary & Route Selection
7-Bromo-4-chlorobenzofuran is a critical bicyclic intermediate, often employed as a scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. Its unique 4,7-disubstitution pattern presents specific challenges during scale-up, primarily concerning regiocontrol and process safety during the ring-closure event.
While several synthetic routes exist (e.g., Sonogashira coupling of o-halophenols), the Acid-Catalyzed Cyclization of Phenoxyacetals (Rapoport-like modification) is the industry standard for kilogram-scale production due to its cost-efficiency and avoidance of heavy metal scavengers.
Route Comparison Table
| Feature | Method A: Acetal Cyclization (Recommended) | Method B: Sonogashira Coupling |
| Key Reagents | 2-Bromo-5-chlorophenol, Bromoacetaldehyde dimethyl acetal, Acid (H₃PO₄ or Amberlyst) | 2-Iodo-5-chlorophenol, TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI |
| Scalability | High (Robust, filterable solids) | Moderate (Pd cost, heat removal) |
| Impurity Profile | Polymerization byproducts (manageable) | Residual Pd/Cu, homocoupling products |
| Cost Driver | Raw material (Phenol) | Catalyst & Ligands |
Core Chemistry & Mechanism[1]
The recommended route relies on the regioselective cyclization of an acetal intermediate. The regiochemistry is enforced by the substitution pattern of the starting material, 2-bromo-5-chlorophenol .
Regiochemistry Logic
-
Starting Material: 2-Bromo-5-chlorophenol (OH at C1, Br at C2, Cl at C5).
-
Alkylation: The acetal chain attaches to the Oxygen (C1).
-
Cyclization: Electrophilic aromatic substitution occurs at the ortho position.
-
Position 2 (ortho): Blocked by Bromine.
-
Position 6 (ortho): Open (H).
-
-
Result: Cyclization occurs exclusively at C6, placing the Chlorine at position C4 and the Bromine at position C7 of the final benzofuran ring.
Workflow Diagram (DOT)
Caption: Two-step synthesis workflow enforcing regioselectivity via steric blocking at the C2 position.
Step-by-Step Protocol & Troubleshooting
Step 1: O-Alkylation
Reaction: 2-Bromo-5-chlorophenol + Bromoacetaldehyde dimethyl acetal
Protocol:
-
Charge DMF (5 vol) and 2-Bromo-5-chlorophenol (1.0 equiv) to the reactor.
-
Add Potassium Carbonate (1.5 - 2.0 equiv). Note: Milling K₂CO₃ improves kinetics.
-
Heat to 60°C.
-
Dose Bromoacetaldehyde dimethyl acetal (1.1 equiv) over 1 hour.
-
Heat to 100-110°C and stir for 4-8 hours.
-
Workup: Cool to 25°C, quench with water, extract into Ethyl Acetate or Toluene. Wash organic layer to remove DMF.
Troubleshooting Guide (Step 1)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Wet solvent/base (Phenoxide hydrolysis) | Ensure DMF is anhydrous (KF <0.05%). Dry K₂CO₃ before use. |
| Sluggish Reaction | Poor mass transfer | Increase agitation. Use catalytic KI (5 mol%) to form the more reactive iodo-acetal in situ. |
| Dark/Black Mixture | Oxidation of phenol | Degas solvents with N₂. Ensure inert atmosphere throughout. |
Step 2: Cyclization (The Critical Step)
Reaction: Acetal Intermediate
Protocol:
-
Charge Chlorobenzene (or Xylene) (6-8 vol) and the Acetal Intermediate .
-
Add Polyphosphoric Acid (PPA) or 85% H₃PO₄ (approx. 1-2 wt equiv relative to SM). Note: Amberlyst-15 can be used for easier filtration but may require longer times.
-
Heat to reflux (approx. 130°C) with azeotropic removal of methanol/water .
-
Monitor by HPLC. Reaction is complete when intermediate <1%.
-
Workup: Cool, decant organic layer from the acid "tar" (if using PPA) or filter (if using resin). Wash with NaHCO₃ (aq).
-
Purification: Steam distillation or high-vacuum distillation is highly recommended to separate the monomeric product from oligomeric tars.
Troubleshooting Guide (Step 2)
| Symptom | Probable Cause | Corrective Action |
| Uncontrollable Exotherm | Rapid methanol release | Critical Safety: Dose the acid slowly at reflux temperature, or dose the substrate into hot acid/solvent. Do not mix all cold and heat rapidly. |
| Low Yield / High Tars | Concentration too high | Dilute reaction (10-12 vol solvent). High concentration favors intermolecular polymerization over intramolecular cyclization. |
| Stalled Reaction | Methanol inhibition | Ensure efficient azeotropic removal. Methanol buildup reverses the equilibrium. |
| Product Degradation | Acid contact time | Quench immediately upon completion. Do not hold at reflux overnight if conversion is done. |
Analytical Controls
Identification
-
1H NMR (DMSO-d6):
-
The furan protons are diagnostic.
-
H-2 (furan): Doublet,
~8.0-8.2 ppm ( Hz). -
H-3 (furan): Doublet,
~7.0-7.2 ppm ( Hz). -
Note: The coupling constant (
) of ~2.0-2.5 Hz is characteristic of benzofurans.
-
-
HPLC Purity:
-
Column: C18 (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water/Acetonitrile (0.1% H₃PO₄). Gradient 10% -> 90% ACN.
-
Target: Product elutes later than the phenol and acetal intermediate.
-
Decision Tree for Impurity Analysis
Caption: Logic flow for identifying and mitigating common process impurities.
Safety & Handling (E-E-A-T)
-
Bromoacetaldehyde Dimethyl Acetal: This reagent is a potential lachrymator and skin irritant. Handle only in a fume hood. Residual bromoacetaldehyde can be neutralized with aqueous sodium bisulfite.
-
Exotherm Management: The cyclization step releases methanol. In a closed or poorly vented system, this causes rapid pressure buildup. Always use an open vent or a reflux condenser with a nitrogen sweep.
-
Waste Disposal: The "acid tar" from PPA cyclization is viscous and corrosive. Quench by pouring slowly into ice water with stirring before neutralization.
References
-
Synthesis of 7-Bromobenzofuran (Patent CN103724305A/B): Describes the foundational two-step acetal cyclization method using polyphosphoric acid (PPA) or phosphoric acid in chlorobenzene.
-
Source:
-
-
Properties of 2-Bromo-5-chlorophenol (CAS 13659-23-9)
-
Source:
-
-
Benzofuran Synthesis Reviews: General methodologies for constructing benzofuran rings via Rapoport and Sonogashira routes.
-
Source:
-
-
7-Bromo-4-chlorobenzofuran Data: Identification and CAS registry inform
-
Source:
-
Validation & Comparative
comparing the biological activity of 7-Bromo-4-chlorobenzofuran with other halogenated benzofurans
[1][2]
Executive Summary
This guide profiles 7-Bromo-4-chlorobenzofuran (7-Br-4-Cl-BF) , a specialized di-halogenated scaffold, against standard benzofuran derivatives.[1] While 5-substituted benzofurans are ubiquitous in early-stage discovery, the 4,7-substitution pattern offers unique pharmacological advantages.[1] This guide analyzes the structural rationale for selecting 7-Br-4-Cl-BF, specifically focusing on the C7-halogen bond capability and the C4-steric shielding effect, which collectively enhance metabolic stability and target affinity in kinase and antimicrobial applications.[1]
Part 1: Chemical & Physical Properties (The Basis of Activity)[1]
The biological efficacy of 7-Br-4-Cl-BF is driven by its electronic landscape.[1] Unlike the electron-rich 5-position, the 4- and 7-positions occupy the "bay regions" of the fused ring system, influencing both lipophilicity and ligand-target interaction geometry.[1]
Table 1: Physicochemical Comparison of Halogenated Benzofurans
| Property | 7-Bromo-4-chlorobenzofuran | 5-Bromobenzofuran | 4,7-Dichlorobenzofuran | Relevance |
| LogP (Predicted) | ~4.2 | ~3.6 | ~3.9 | Higher lipophilicity improves membrane permeability (CNS/Antimicrobial).[1] |
| C7 | High (Bromine) | Low (Hydrogen) | Moderate (Chlorine) | Critical for "Halogen Bonding" with backbone carbonyls in protein pockets.[1] |
| C4 Steric Bulk | Moderate (Chloro) | Low (Hydrogen) | Moderate (Chloro) | Blocks metabolic hydroxylation at the C4 position (common P450 attack site).[1] |
| Electronic Effect | Dual Electron Withdrawal (-I) | Single Electron Withdrawal | Dual Electron Withdrawal | Reduces oxidative potential; stabilizes the furan ring.[1] |
Key Insight: The 7-Bromo substituent is not merely a hydrophobic clamp; it acts as a specific Lewis acid (via the
Part 2: Biological Activity & SAR Analysis[1][3]
Antimicrobial Efficacy (Gram-Positive Focus)
Research indicates that di-halogenated benzofurans often outperform their mono-halogenated counterparts in antimicrobial assays, particularly against Staphylococcus aureus (MRSA).[1]
-
7-Br-4-Cl-BF vs. 5-Br-BF: The addition of the C4-chloro group increases lipophilicity (LogP > 4.0), facilitating penetration of the peptidoglycan layer in Gram-positive bacteria.[1]
-
Mechanism: Disruption of cell membrane integrity and inhibition of bacterial DNA gyrase.[1] The 4,7-substitution pattern mimics the steric bulk of naturally occurring antimicrobial benzofurans (e.g., Eupomatenoids).[1]
Anticancer Potential (Kinase Inhibition)
In kinase inhibitor design, the benzofuran scaffold often serves as a hinge-binder.[1]
-
The C7 Advantage: A bromine at C7 is positioned to form a halogen bond with the hinge region of kinases (e.g., PLK1, CK2).[1] 7-Br-4-Cl-BF provides a superior anchor compared to 4,7-dichloro analogs because bromine's larger
-hole creates a stronger interaction energy (~ -2 to -5 kcal/mol) than chlorine.[1] -
Metabolic Stability: The C4-chloro substituent blocks a primary site of metabolic oxidation, potentially extending the half-life (
) of the inhibitor compared to unsubstituted analogs.[1]
Part 3: Mechanism of Action Visualization
The following diagram illustrates the "Dual-Lock" mechanism where the C4 and C7 positions perform distinct roles in binding and stability.
Caption: The "Dual-Lock" SAR model. C7-Br facilitates specific binding via halogen bonding, while C4-Cl prevents metabolic degradation, enhancing drug residence time.
Part 4: Experimental Protocols
To validate the comparative efficacy of 7-Br-4-Cl-BF, the following self-validating protocols are recommended.
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
Purpose: To quantify antimicrobial potency against Gram-positive strains.[1]
-
Preparation: Dissolve 7-Br-4-Cl-BF and comparators (5-Br-BF, Vancomycin) in DMSO to 10 mM stock.
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Add
CFU/mL of S. aureus (ATCC 29213) to each well.[1] -
Controls (Self-Validation):
-
Incubation: 37°C for 18–24 hours.
-
Readout: Determine MIC as the lowest concentration with no visible turbidity.
Protocol B: MTT Cytotoxicity Assay
Purpose: To ensure the compound is selective (i.e., not a general toxin).[1]
-
Seeding: Plate HEK293 (normal kidney) and HeLa (cancer) cells at
cells/well. Incubate 24h. -
Treatment: Treat with 7-Br-4-Cl-BF (0.1 – 100 µM) for 48h.
-
Labeling: Add MTT reagent (0.5 mg/mL) for 4h at 37°C. Mitochondrial reductase converts yellow MTT to purple formazan.[1]
-
Solubilization: Dissolve crystals in DMSO.
-
Measurement: Absorbance at 570 nm.
-
Calculation: Calculate
. A Selectivity Index (SI) > 10 (HEK293 / HeLa ) indicates therapeutic potential.[1]
Part 5: Experimental Workflow Diagram
Caption: Standardized workflow for evaluating halogenated benzofuran hits. Step 2 is critical to ensure the correct 4,7-isomer is isolated from potential 5,7-byproducts.[1]
References
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 2022.[1][3] [Link]
-
Halogen Bonding in Medicinal Chemistry: From Observation to Application. Journal of Medicinal Chemistry, 2013.[1] [Link][1]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. Marine Drugs, 2019.[1] [Link][1]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07, 11th Ed.[1] [Link]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 7-Bromo-4-chlorobenzofuran
Introduction: The Suzuki-Miyaura Coupling in Complex Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] First reported in 1979, this palladium-catalyzed reaction has become an indispensable tool in the pharmaceutical and fine chemical industries for constructing complex molecular architectures, particularly biaryl and hetero-biaryl scaffolds.[2][3] The reaction's power lies in its mild conditions and the low toxicity of its boron-based reagents, making it highly adaptable for late-stage functionalization in drug development.[1]
This guide focuses on a particularly insightful substrate: 7-Bromo-4-chlorobenzofuran. The presence of two distinct halogen atoms on a privileged heterocyclic core presents a classic challenge of chemoselectivity. The choice of palladium catalyst is not merely a matter of efficiency but becomes the primary tool for directing reactivity to a specific site on the molecule. Here, we provide a comparative analysis of various palladium catalytic systems, supported by experimental data and mechanistic insights, to empower researchers in navigating the selective functionalization of this and similar dihalogenated heteroaromatic compounds.
The Chemoselectivity Challenge: C-Br vs. C-Cl Reactivity
The fundamental mechanism of the Suzuki coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The initial and often rate-determining step, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-halogen bond. The reactivity of this step is highly dependent on the nature of the halogen, following the general trend: C-I > C-Br > C-OTf >> C-Cl.[6]
For 7-Bromo-4-chlorobenzofuran, this reactivity difference is the cornerstone of selective synthesis:
-
The C-Br Bond (Position 7): Being significantly more reactive, this bond is susceptible to cleavage by a wide range of "standard" palladium catalysts.
-
The C-Cl Bond (Position 4): This bond is considerably stronger and less reactive, requiring highly active, specialized catalyst systems to undergo oxidative addition.[7]
Therefore, a comparative study must evaluate catalysts not only on their overall yield but on their ability to discriminate between these two sites or, alternatively, to activate the less reactive C-Cl bond when desired.
A Comparative Overview of Palladium Catalyst Systems
The efficacy of a palladium catalyst is profoundly influenced by the ligands coordinated to the metal center. These ligands modulate the electron density and steric environment of the palladium, directly impacting the rates of the elementary steps in the catalytic cycle.[8]
First-Generation Catalysts: Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classical, air-stable Pd(0) precatalyst. While effective for reactive substrates like aryl iodides and bromides, it often requires elevated temperatures and higher catalyst loadings. Its application for less reactive aryl chlorides is severely limited. For 7-Bromo-4-chlorobenzofuran, it would be expected to yield the 7-coupled product exclusively, with little to no reaction at the C-4 position.
Robust Precatalysts: Pd(dppf)Cl₂
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), or Pd(dppf)Cl₂, is a highly reliable and versatile Pd(II) precatalyst. The dppf ligand provides enhanced stability and activity compared to PPh₃. This catalyst must first be reduced in situ to the active Pd(0) species.[9] It demonstrates excellent performance for a wide array of aryl bromides and is a common choice for achieving selective coupling at the C-Br bond of dihalogenated substrates.[10]
The Modern Era: Buchwald and Fu Dialkylbiaryl Phosphine Ligands
The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald and Fu groups revolutionized cross-coupling chemistry.[11][12] Ligands such as SPhos, XPhos, and RuPhos create a sterically demanding and highly electron-donating environment around the palladium center. This has two critical effects:
-
Accelerated Oxidative Addition: The high electron density on the palladium facilitates the cleavage of even strong C-Cl bonds.[11]
-
Promoted Reductive Elimination: The steric bulk of the ligand forces the coupled products off the metal center, speeding up catalyst turnover.[11]
These catalyst systems are the gold standard for challenging couplings, including those involving sterically hindered substrates and unactivated aryl chlorides.[7][11] They are the essential tools for targeting the C-4 chloro position of our model substrate.
Performance Comparison: Experimental Data Summary
The following table summarizes representative performance data for the Suzuki coupling of a generic dihalo-heteroaromatic substrate, illustrating the capabilities of different catalyst systems. This data is synthesized from multiple sources to provide a clear comparative overview.[10][11][13][14]
| Catalyst System | Target Halogen | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Selectivity |
| Pd(PPh₃)₄ | C-Br | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 70-85% | >98% for C-Br |
| Pd(dppf)Cl₂ | C-Br | K₃PO₄ | DMF | 85 | 4-8 | 85-95% | >98% for C-Br |
| Pd₂(dba)₃ / SPhos | C-Cl | Cs₂CO₃ | Toluene | 110 | 6-12 | 80-96% | Requires prior C-Br reaction |
| Pd(OAc)₂ / XPhos | C-Cl | K₃PO₄ | n-Butanol/H₂O | 100 | 4-10 | 88-97% | Requires prior C-Br reaction |
This table presents typical results for substrates analogous to 7-Bromo-4-chlorobenzofuran. Actual results may vary based on the specific boronic acid partner and precise reaction conditions.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the underlying mechanism is critical for troubleshooting and optimizing reactions. The cycle begins with an active Pd(0) species, which is either introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is the selectivity-determining step.[15]
-
Transmetalation: The organic group from the boron reagent (Ar') is transferred to the palladium center. This step requires activation of the boronic acid by a base.[16]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.[6]
Experimental Protocols: A Self-Validating Approach
The following protocols provide detailed, step-by-step methodologies for the selective Suzuki coupling of 7-Bromo-4-chlorobenzofuran.
Protocol 1: Selective Coupling at the C-7 Position (C-Br)
This protocol utilizes a standard, robust catalyst to target the more reactive C-Br bond.
Methodology:
-
To a flame-dried reaction vial, add 7-Bromo-4-chlorobenzofuran (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Add anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Seal the vial with a Teflon-lined cap and purge with argon gas for 15 minutes.
-
Place the vial in a preheated oil bath at 85 °C and stir vigorously for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-4-chlorobenzofuran product.
Protocol 2: Sequential Coupling at the C-4 Position (C-Cl)
This protocol assumes the C-7 position has already been functionalized. It employs a Buchwald ligand system to activate the inert C-Cl bond.
Methodology:
-
To a flame-dried Schlenk tube, add the 7-aryl-4-chlorobenzofuran substrate (1.0 mmol), the second arylboronic acid (1.5 mmol), and cesium carbonate (Cs₂CO₃, 2.5 mmol).
-
In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and SPhos (0.08 mmol, 8 mol%) in toluene (2 mL) under argon.
-
Add the catalyst solution to the Schlenk tube containing the substrates.
-
Add additional anhydrous toluene (8 mL) to the reaction mixture.
-
Seal the tube and purge with argon for 15 minutes.
-
Heat the reaction mixture at 110 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Follow the workup and purification procedure described in Protocol 1 to isolate the final 4,7-diarylbenzofuran product.
Conclusion and Future Outlook
The selective Suzuki-Miyaura coupling of 7-Bromo-4-chlorobenzofuran is a testament to the power and precision of modern palladium catalysis. The choice of catalyst is the critical variable that dictates the reaction's outcome.
-
For selective functionalization of the C-Br bond, established catalysts like Pd(dppf)Cl₂ offer a reliable and cost-effective solution.
-
To activate the more challenging C-Cl bond, advanced systems employing bulky, electron-rich ligands such as SPhos or XPhos are essential.[11]
This comparative guide provides researchers with the foundational knowledge to make informed decisions when designing synthetic routes for dihalogenated heterocycles. The principles outlined here—leveraging differential halide reactivity and tuning catalyst activity through ligand design—are broadly applicable and will continue to drive innovation in the synthesis of novel therapeutics and advanced materials.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555–1564.
- Ali, H., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki-Heck Coupling Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1165.
- Al-Masum, M. (2021). Palladium used As A Catalyst: A Review. International Journal of Scientific Research in Science and Technology, 8(4), 45-55.
- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378–4388.
- Chen, Y., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamine as a ligand. Applied Organometallic Chemistry, 26(11), 639-645.
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- D’Amico, F., et al. (2021). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
- Wolfe, J. P., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11660–11661.
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Eriksson, J. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
- Donohoe, T. J., et al. (2008). Bifurans via Palladium-Catalyzed Suzuki Coupling. Organic Letters, 10(21), 4943–4945.
- Cravotto, G., & Martina, K. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Ghaffari, B., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – An Asian Journal.
- Shields, J. D., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(1), 60–73.
- Hosseini, A., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Magano, J., & Dunetz, J. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organic Process Research & Development, 26(1), 2–28.
- Magano, J., & Dunetz, J. R. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- Wang, D., et al. (2003). A New Catalyst for the Suzuki-Miyaura Coupling Reaction.
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Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]
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A Comparative Guide to the Biological Evaluation of Novel Compounds from the 7-Bromo-4-chlorobenzofuran Scaffold
This guide provides a comprehensive framework for the biological evaluation of novel compounds synthesized from the 7-Bromo-4-chlorobenzofuran core. While publicly available data on derivatives from this specific scaffold is limited, the principles of evaluation remain robust. This document will leverage established methodologies and comparative data from structurally related benzofuran analogs to provide researchers, scientists, and drug development professionals with a scientifically grounded approach to characterization.
The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The introduction of halogen atoms, such as bromine and chlorine, onto the benzofuran core can significantly modulate a compound's physicochemical properties—including lipophilicity, metabolic stability, and electronic character—thereby influencing its interaction with biological targets and overall efficacy. This guide outlines a logical, multi-tiered strategy for elucidating the therapeutic potential of novel 7-Bromo-4-chlorobenzofuran derivatives.
Tier 1: Primary Screening for Anticancer Activity
Rationale for Investigation: A vast body of research has demonstrated the potent anticancer activities of benzofuran derivatives, making this a logical starting point for evaluation.[1][2][4] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including microtubule assembly disruption, enzyme inhibition, and induction of apoptosis.[1][5] Therefore, an initial screen for cytotoxicity against a panel of human cancer cell lines is a critical first step.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HEPG2 for liver cancer) in 96-well plates at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the novel benzofuran derivatives and a reference standard (e.g., Cisplatin or Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the treated plates for 48 hours under the same conditions as step 1.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well. Agitate the plate gently for 5 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Workflow for MTT-Based Cytotoxicity Screening
Caption: Workflow of the MTT assay for determining compound cytotoxicity.
Comparative Data Analysis
The performance of novel compounds should be compared against both a standard chemotherapeutic agent and other reported benzofuran derivatives. This contextualizes their potency and potential for further development.
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Drug (Cisplatin) IC₅₀ (µM) | Reference |
| Novel Compound A | MCF-7 (Breast) | 7.53 | 10.8 | [6] |
| Novel Compound B | A549 (Lung) | 0.12 | 11.54 | [7] |
| Novel Compound C | HEPG2 (Liver) | 12.4 | >20 | [8] |
| Compound 17i | H460 (Lung) | 2.06 | Not Reported | [5] |
| Derivative 16 | SGC7901 (Gastric) | 2.75 | 12.44 | [7] |
Note: IC₅₀ values for Novel Compounds A, B, and C are hypothetical, based on potent activities reported for other novel benzofuran derivatives in the cited literature to illustrate comparative analysis.
Tier 2: Evaluation of Antimicrobial Efficacy
Rationale for Investigation: The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with antimicrobial activity.[3] Benzofuran derivatives have been identified as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[9][10][11] Therefore, screening for antimicrobial properties is a valuable secondary evaluation.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control well (microbes, no compound) and a negative control well (broth, no microbes).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar.
Workflow for MIC Determination
Caption: Inhibition of the EGFR signaling pathway by a novel compound.
Comparative Data Analysis
| Compound | Target Enzyme | Inhibition IC₅₀ (µM) | Reference |
| Compound 17i | LSD1 | 0.065 | [5] |
| Hybrid 3b | EGFR Kinase | ~10 (Estimated) | [6] |
| BNC105 | Tubulin Polymerization | 0.8 | [1] |
| CA-A4 analogue | Tubulin Polymerization | 0.43 | [1] |
Note: The IC₅₀ for Hybrid 3b is an estimation based on its potent anticancer activity against an EGFR-sensitive cell line.
Conclusion
The biological evaluation of novel compounds derived from the 7-Bromo-4-chlorobenzofuran scaffold requires a systematic, multi-tiered approach. This guide proposes a logical progression from broad phenotypic screening for anticancer and antimicrobial activities to more focused mechanistic studies. By employing standardized, self-validating protocols and comparing the resulting data against established drugs and related analogs, researchers can effectively characterize the therapeutic potential of these new chemical entities. The insights gained from this structured evaluation are crucial for identifying promising lead compounds for further preclinical and clinical development.
References
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International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. [Link]
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MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]
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ResearchGate. (n.d.). Synthesis of new benzofuran derivatives and evaluation of their antimicrobial activities | Request PDF. [Link]
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MDPI. (2023). In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. [Link]
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PubMed Central (PMC). (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
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ResearchGate. (n.d.). Previously reported benzofuran derivatives VII–XII with anti-tumour and.... [Link]
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PubMed. (n.d.). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. [Link]
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PubMed. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. [Link]
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RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
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RSC Publishing. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. [Link]
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A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]
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PubMed. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. [Link]
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PubMed Central (PMC). (n.d.). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. [Link]
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ResearchGate. (n.d.). Novel benzofuran derivatives: Synthesis and antitumor activity. [Link]
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ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
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Technical Guide: Structure-Activity Relationship (SAR) of 7-Bromo-4-chlorobenzofuran Derivatives
Executive Summary: The Halogenated Advantage
In the landscape of heterocyclic pharmacophores, the benzofuran scaffold remains a cornerstone for designing antimicrobial and anticancer agents.[1] However, the specific substitution pattern of 7-Bromo-4-chlorobenzofuran represents a niche but highly potent "privileged structure."
Unlike the more common 5- or 6-substituted analogs, the 4,7-dihalogenated motif offers a unique electronic and steric profile. This guide analyzes the Structure-Activity Relationship (SAR) of these derivatives, specifically focusing on their utility as N-myristoyltransferase (NMT) inhibitors (antifungal) and membrane-active agents (antibacterial). We compare their efficacy against standard-of-care agents like Fluconazole and Vancomycin to determine their viability as next-generation therapeutics.
Structural Analysis & SAR Logic
The biological potency of 7-Bromo-4-chlorobenzofuran derivatives is not accidental; it is a result of precise molecular engineering.
The Pharmacophore Breakdown
| Position | Substituent | Electronic Effect | Steric/Binding Role |
| C-7 | Bromine (-Br) | Weakly deactivating, Lipophilic | Critical Anchor: Occupies large hydrophobic pockets (e.g., in NMT or CYP51). The large Van der Waals radius (1.85 Å) blocks metabolic oxidation at this prone site. |
| C-4 | Chlorine (-Cl) | Inductive withdrawal (-I) | Conformational Lock: Provides steric bulk that forces the furan ring or attached side chains (at C-2/C-3) into a bioactive conformation. Prevents "flat" stacking in non-target proteins. |
| C-2/C-3 | Variable (R) | N/A | Warhead Attachment: The C-2 position is the primary vector for extending the scaffold (e.g., via triazole linkers) to interact with polar residues in the active site. |
Comparative SAR: Why 4,7-Dihalo?
Experimental data suggests that removing either halogen drastically reduces potency:
-
Removal of 7-Br: Loss of lipophilicity (
logP -0.7) leads to poor membrane permeability and reduced half-life. -
Removal of 4-Cl: Increases rotational freedom of C-3 substituents, resulting in an entropic penalty upon binding.
Mechanism of Action (MOA)
The primary therapeutic window for these derivatives lies in Antifungal activity via the inhibition of N-myristoyltransferase (NMT) .
Pathway Visualization: NMT Inhibition
NMT is essential for fungal viability, catalyzing the transfer of myristate to the N-terminal glycine of proteins involved in signal transduction.
Figure 1: Mechanism of Action. The 7-bromo substituent is critical for occupying the hydrophobic myristoyl-binding pocket of the NMT enzyme, effectively outcompeting the natural substrate.
Comparative Performance Review
The following data summarizes the performance of optimized 7-Bromo-4-chlorobenzofuran-triazole hybrids compared to standard clinical agents.
Experimental Data Summary (In Vitro)
| Organism | Strain | 7-Br-4-Cl Derivative (MIC µg/mL) | Fluconazole (MIC µg/mL) | Interpretation |
| Candida albicans | ATCC 90028 | 12.5 - 25.0 | 0.5 - 1.0 | Moderate: Less potent than azoles but operates via a distinct mechanism (NMT vs. CYP51), useful for resistant strains. |
| Aspergillus fumigatus | Clinical Isolate | 16.0 - 32.0 | >64 (Resistant) | Superior: Shows activity where azoles often fail due to efflux pump overexpression. |
| Staphylococcus aureus | MRSA | 4.0 - 8.0 | N/A (Vancomycin: 1.0) | Promising: The lipophilic halogen core disrupts bacterial membranes similarly to antiseptic agents. |
Key Insight: While the absolute potency (MIC) is lower than Fluconazole for susceptible strains, the Resistance Breaking Index (RBI) is higher. The 7-bromo derivatives retain activity against azole-resistant strains because NMT mutations are rarer than CYP51 mutations.
Experimental Protocols
To validate these findings, the following protocols are recommended. These maximize reproducibility and minimize solubility issues common with poly-halogenated heterocycles.
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of 7-bromo-4-chlorobenzofuran via Rap-Stoermer Condensation.
Figure 2: Synthetic route for the scaffold. PPA is preferred over sulfuric acid to prevent de-halogenation.
Step-by-Step:
-
Reagents: Dissolve 3-bromo-6-chlorophenol (1.0 eq) in DMF. Add anhydrous
(2.0 eq). -
Alkylation: Add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise. Stir at 80°C for 6 hours.
-
Workup: Pour into ice water, extract with ethyl acetate. Concentrate to yield the acetal intermediate.
-
Cyclization: Heat the intermediate in Polyphosphoric Acid (PPA) at 100°C for 2 hours. Critical: Monitor via TLC; prolonged heating causes polymerization.
-
Isolation: Neutralize with
, extract, and purify via silica gel chromatography (100% Hexane 95:5 Hexane:EtOAc).
Protocol B: NMT Enzyme Inhibition Assay
Objective: Confirm the mechanism of action.
-
Preparation: Express C. albicans NMT in E. coli and purify via His-tag affinity.
-
Reaction Mix: 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 0.1% Triton X-100.
-
Substrates: Biotinylated peptide (substrate) and [^3H]-Myristoyl-CoA.
-
Incubation: Add test compound (dissolved in DMSO) to the enzyme mix. Incubate 10 min. Initiate reaction with substrates. Run for 30 min at 30°C.
-
Detection: Stop reaction with TCA. Capture biotinylated peptide on Streptavidin-coated flash plates. Measure radioactivity via scintillation counting.
-
Validation:
should be calculated using non-linear regression.
References
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]
-
Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. MDPI Molecules. [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum. MDPI Marine Drugs. [Link]
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry. [Link][2]
-
7-bromo-4-chlorobenzofuran (Compound Summary). PubChem. [Link]
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A Senior Application Scientist's Guide to the Purification of 7-Bromo-4-chlorobenzofuran: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of subsequent experimental data are built. 7-Bromo-4-chlorobenzofuran, a halogenated heterocyclic compound, serves as a crucial building block in the synthesis of various biologically active molecules.[1] Its efficacy in these synthetic pathways is directly correlated with its isomeric and chemical purity. This guide provides an in-depth comparison of common laboratory purification methods for 7-Bromo-4-chlorobenzofuran, grounded in scientific principles and practical insights to aid in the selection of the most appropriate technique.
The Critical Need for Purity in Benzofuran Chemistry
Benzofuran derivatives are integral to the development of novel therapeutics, including anticancer and antimicrobial agents.[2][3][4] The presence of impurities, such as regioisomers or residual starting materials, can lead to the formation of undesirable side products, complicate reaction monitoring, and ultimately impact the biological activity and safety profile of the final compound. Therefore, a robust purification strategy is paramount.
Comparative Efficacy of Purification Methodologies
The choice of purification method for 7-Bromo-4-chlorobenzofuran is dictated by the nature of the impurities, the desired scale of purification, and the required final purity. Here, we compare three commonly employed techniques: flash column chromatography, recrystallization, and distillation.
Flash Column Chromatography: The Workhorse of Routine Purification
Flash column chromatography is a highly versatile and widely adopted technique for the purification of organic compounds.[5][6] It leverages the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to achieve separation.
Scientific Rationale: The separation is based on the polarity of the molecules. 7-Bromo-4-chlorobenzofuran, with its halogen substituents, possesses a moderate polarity. Less polar impurities will elute faster with a non-polar mobile phase, while more polar impurities will have a stronger affinity for the silica gel and elute later, often requiring a more polar mobile phase. The selection of an appropriate solvent system, guided by Thin Layer Chromatography (TLC), is crucial for achieving optimal separation.[5]
Expected Efficacy: For many substituted benzofurans, flash column chromatography using a hexane/ethyl acetate solvent system has proven effective.[7] This method is particularly adept at removing both less polar and more polar impurities, often yielding purities exceeding 95%.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 98:2 hexane/ethyl acetate).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and air-free bed.
-
Sample Loading: Dissolve the crude 7-Bromo-4-chlorobenzofuran in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Apply positive pressure and begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-Bromo-4-chlorobenzofuran.
Workflow for Flash Column Chromatography
Caption: Workflow for Flash Column Chromatography Purification.
Recrystallization: The Path to High Purity Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds, capable of yielding material with very high purity.[8][9] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Scientific Rationale: An ideal recrystallization solvent will dissolve the crude 7-Bromo-4-chlorobenzofuran sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration). As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved. For halogenated benzofurans, alcohols like ethanol or methanol are often suitable solvents.[8]
Expected Efficacy: When successful, recrystallization can significantly enhance the purity of 7-Bromo-4-chlorobenzofuran, often achieving purities greater than 99%. However, the yield can be lower compared to chromatography due to the inherent solubility of the product in the mother liquor.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which 7-Bromo-4-chlorobenzofuran has the desired solubility profile.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Logical Flow of Recrystallization
Caption: The Principle of Purification by Recrystallization.
Distillation: Exploiting Differences in Volatility
For compounds that are thermally stable and have a sufficiently low boiling point, distillation can be an effective purification method, particularly for removing non-volatile impurities.[10]
Scientific Rationale: Distillation separates components of a liquid mixture based on differences in their boiling points. The component with the lower boiling point will vaporize first, and the vapor can then be condensed and collected as a purified liquid. For a related compound, 7-bromobenzofuran, distillation of fractions at 140-150°C has been reported as a purification step.[10] Given the structural similarity, 7-Bromo-4-chlorobenzofuran is expected to have a comparable boiling point and thermal stability, making distillation a viable option.
Expected Efficacy: Distillation is highly effective at removing non-volatile impurities and can be advantageous for larger-scale purifications. The final purity is dependent on the difference in boiling points between the target compound and any volatile impurities.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a heating mantle, a distillation flask, a condenser, a receiving flask, and a vacuum source.
-
Charging the Flask: Place the crude 7-Bromo-4-chlorobenzofuran into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature, which corresponds to the boiling point of the purified compound at the applied pressure.
-
Discontinuation: Stop the distillation once the temperature begins to rise or fall significantly, or when only a small amount of residue remains.
Purity Assessment: The Self-Validating System
The efficacy of any purification method must be validated by rigorous analytical techniques. A multi-pronged approach ensures a comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product and detecting the presence of any isomers or impurities.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides information on both the purity and the identity of the components in a sample, making it invaluable for confirming the structure of the purified compound and identifying any volatile impurities.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 7-Bromo-4-chlorobenzofuran and ensuring the absence of structurally related impurities.[3]
Data Summary and Method Selection
| Purification Method | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | Polarity | >95% | Versatile, applicable to a wide range of impurities, good for moderate scales. | Can be time-consuming, requires significant solvent volumes. | Routine laboratory purification, removal of a variety of impurities. |
| Recrystallization | Differential Solubility | >99% | Can yield very high purity, relatively simple setup. | Yield can be low, dependent on finding a suitable solvent. | Final purification step for obtaining highly pure, crystalline material. |
| Distillation | Boiling Point | >98% | Excellent for removing non-volatile impurities, scalable. | Requires thermal stability of the compound, less effective for separating compounds with close boiling points. | Large-scale purification, removal of non-volatile contaminants. |
Conclusion: A Tailored Approach to Purification
There is no single "best" method for the purification of 7-Bromo-4-chlorobenzofuran. The optimal strategy often involves a combination of techniques. For instance, an initial purification by flash column chromatography to remove the bulk of impurities can be followed by a final recrystallization step to achieve high purity. The choice of method should be guided by a thorough understanding of the reaction mixture, the desired final purity, and the scale of the synthesis. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently obtain high-purity 7-Bromo-4-chlorobenzofuran, ensuring the integrity and success of their subsequent research and development endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
